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  • Product: 4-Iodo-6-methoxypyridin-3-amine
  • CAS: 227180-21-4

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-Iodo-6-methoxypyridin-3-amine (CAS 227180-21-4): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Iodo-6-methoxypyridin-3-amine, a key building block in medicinal chemistry. We will delve into i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Iodo-6-methoxypyridin-3-amine, a key building block in medicinal chemistry. We will delve into its physicochemical properties, synthetic routes, reactivity, and its emerging role in the development of novel therapeutics. This document is intended to serve as a valuable resource for scientists engaged in pharmaceutical research and development.

Physicochemical Properties

4-Iodo-6-methoxypyridin-3-amine is a halogenated pyridine derivative. The presence of an iodine atom, a methoxy group, and an amino group on the pyridine ring imparts a unique combination of electronic and steric properties, making it a versatile scaffold for chemical modifications.

A summary of its key physicochemical properties is presented below:

PropertyValueSource(s)
CAS Number 227180-21-4[1]
Molecular Formula C₆H₇IN₂O[1]
Molecular Weight 250.04 g/mol [1]
Appearance White to off-white solid[2]
Melting Point Data not available[2]
Boiling Point Data not available[2]
Solubility Data not available
SMILES COC1=CC(N)=C(I)C=N1
InChI Key SCHIBSNVRCPAFQ-UHFFFAOYSA-N

Note: Experimental data for melting point, boiling point, and solubility are not consistently reported in publicly available sources. It is recommended to determine these properties experimentally for specific applications.

Synthesis and Reactivity

The synthesis of 4-Iodo-6-methoxypyridin-3-amine typically involves the iodination of a corresponding 6-methoxypyridin-3-amine precursor. The choice of iodinating agent and reaction conditions is crucial to achieve high regioselectivity and yield.

Illustrative Synthetic Protocol: Electrophilic Iodination

This protocol describes a general method for the iodination of an activated pyridine ring.

Step 1: Precursor Preparation The starting material, 6-methoxypyridin-3-amine, is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile.

Step 2: Iodination An electrophilic iodine source, such as N-Iodosuccinimide (NIS), is added portion-wise to the solution at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification Upon completion, the reaction mixture is quenched with an aqueous solution of a reducing agent, like sodium thiosulfate, to remove any unreacted iodine. The organic layer is then separated, washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-Iodo-6-methoxypyridin-3-amine.

Synthesis_Workflow cluster_synthesis Synthesis of 4-Iodo-6-methoxypyridin-3-amine Start 6-Methoxypyridin-3-amine Step1 Dissolve in Aprotic Solvent Start->Step1 Step2 Add N-Iodosuccinimide (NIS) Step1->Step2 Step3 Reaction Monitoring (TLC/LC-MS) Step2->Step3 Step4 Aqueous Work-up (Na₂S₂O₃ quench) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End 4-Iodo-6-methoxypyridin-3-amine Step5->End

Caption: Synthetic workflow for 4-Iodo-6-methoxypyridin-3-amine.

Reactivity Profile

The reactivity of 4-Iodo-6-methoxypyridin-3-amine is dictated by its functional groups:

  • Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of amides or sulfonamides.

  • Iodine Atom: The carbon-iodine bond is susceptible to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 4-position of the pyridine ring.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating methoxy and amino groups activate the ring towards electrophilic substitution, although the iodine atom has a deactivating effect.

Applications in Drug Discovery

The structural motifs present in 4-Iodo-6-methoxypyridin-3-amine make it a valuable building block in fragment-based drug discovery (FBDD) and lead optimization campaigns.[3] The ability to functionalize the molecule at multiple positions allows for the systematic exploration of the chemical space around a target protein.

Role as a Pharmacophore

The substituted pyridine core is a common feature in many biologically active compounds. The nitrogen atom can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor. The methoxy group can also participate in hydrogen bonding or engage in hydrophobic interactions.

Utility in Lead Optimization

The iodo-substituent is particularly useful for late-stage functionalization. Once a promising lead compound containing the 4-iodo-6-methoxypyridine scaffold is identified, the iodine can be readily replaced with other functional groups to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Drug_Discovery_Workflow cluster_dd Fragment-Based Drug Discovery (FBDD) Workflow Fragment 4-Iodo-6-methoxypyridin-3-amine (Fragment) Screening Biophysical Screening (e.g., X-ray Crystallography) Fragment->Screening Target Protein Target Target->Screening Hit Initial Hit Identification Screening->Hit Optimization Lead Optimization via Cross-Coupling Reactions Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Conceptual FBDD workflow utilizing the subject compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Iodo-6-methoxypyridin-3-amine. It is important to consult the Safety Data Sheet (SDS) before use.[2][4][5][6]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Handling: Avoid contact with skin, eyes, and clothing.[2] In case of contact, rinse immediately with plenty of water.[5]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air.[2]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water.[5]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[2]

  • Ingestion: If swallowed, rinse mouth with water.[2]

Seek medical attention if any symptoms persist.[5]

Conclusion

4-Iodo-6-methoxypyridin-3-amine is a strategically important building block for the synthesis of complex molecules in the pharmaceutical industry. Its well-defined reactivity and versatile functional handles make it an attractive starting material for the development of new drugs. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in a research setting.

References

  • Hoffman Fine Chemicals Pty Ltd. 4-Iodo-6-methoxypyridin-3-amine | CAS 227180-21-4.

  • Kishida Chemical Co., Ltd. Safety Data Sheet.

  • ChemPoint.com. Safety data sheet.

  • Fisher Scientific. Safety Data Sheet.

  • TCI Chemicals. Safety Data Sheet.

  • Sigma-Aldrich. 4-Iodo-5-methoxypyridin-3-amine AldrichCPR 1045855-66-0.

  • ChemScene. 4-Iodo-5-methoxypyridin-3-amine | CAS 1045855-66-0.

  • BLD Pharm. 4-Iodo-6-methoxypyridin-3-amine | CAS 227180-21-4.

  • Sigma-Aldrich. 4-Iodo-5-methoxypyridin-3-amine AldrichCPR.

  • MDPI. Characterization of Hypersensitivity to Iodinated Contrast Media: Insights from a Six-Year Cohort of 26,465 Procedures.

  • PubMed. Fragment-based drug discovery and its application to challenging drug targets.

  • MDPI. Hypersensitivity Reactions to Iodinated Contrast Media: A Narrative Review of Current Evidence and Clinical Challenges.

  • NIH. Cross-reactivity among iodinated contrast agents: should we be concerned?.

  • IUPHAR/BPS Guide to PHARMACOLOGY. compound 21 [PMID: 22802221] | Ligand page.

  • PubMed. Optimizing the use of open-source software applications in drug discovery.

  • Fluorochem. 3-Iodo-2-methoxypyridin-4-amine (CAS 1190198-21-0).

  • LookChem. 2-AMINO-4-IODO-6-METHOXYPYRIMIDINE suppliers & manufacturers in China.

  • NIH. Hypersensitivity Reactions to Iodinated Contrast Media.

  • Frontiers. Hypersensitivity Reactions to Multiple Iodinated Contrast Media.

  • Royal Society of Chemistry. Rational structural design of aromatic Azo photoactive small molecules for biomedical applications.

  • CAS Common Chemistry. (3R,3aR,15S)-3,3a,6,7,8,9,10,11,12,13,14,15-Dodecahydro-3-(4-hydroxyphenyl)-4H.

Sources

Exploratory

Technical Safety Guide: 5-Amino-4-iodo-2-methoxypyridine

This technical guide provides a comprehensive safety and handling profile for 5-Amino-4-iodo-2-methoxypyridine , a specialized heterocyclic building block used in advanced medicinal chemistry.[1] CAS Registry Number: 227...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and handling profile for 5-Amino-4-iodo-2-methoxypyridine , a specialized heterocyclic building block used in advanced medicinal chemistry.[1]

CAS Registry Number: 227180-21-4 Synonyms: 4-Iodo-6-methoxypyridin-3-amine; 3-Amino-4-iodo-6-methoxypyridine Document Type: Technical Whitepaper & Safety Protocol Version: 2.1 (Scientific Reference Standard)[1]

Executive Summary & Chemical Identity

5-Amino-4-iodo-2-methoxypyridine is a trisubstituted pyridine scaffold critical for structure-activity relationship (SAR) studies in drug discovery.[1] Its structural versatility—combining a nucleophilic amino group, an electrophilic iodine handle, and a lipophilic methoxy substituent—makes it a high-value intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

However, this versatility introduces specific stability challenges. The iodine-carbon bond is susceptible to photolytic cleavage, and the electron-rich amino pyridine core is prone to oxidation.[1] This guide outlines the rigorous protocols required to maintain compound integrity and ensure operator safety.

Physicochemical Profile
PropertySpecification
Molecular Formula C₆H₇IN₂O
Molecular Weight 250.04 g/mol
Physical State Solid (Crystalline powder)
Color Off-white to pale brown (darkens on oxidation)
Melting Point 145–150 °C (Predicted; varies by purity)
Solubility Soluble in DMSO, DMF, Methanol, DCM; Low solubility in water.[2]
pKa (Predicted) ~4.5 (Pyridine nitrogen), ~23 (Amine)

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this isomer is limited, its structural analogs (aminopyridines and aryl iodides) dictate a conservative safety approach.

GHS Classification[3]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][5]

    • H335: May cause respiratory irritation.[3][4][5]

  • Precautionary Statements: P261, P280, P305+P351+P338.

Structural Alert Analysis (SAR Logic)

The following diagram illustrates the causal link between the chemical structure and the associated hazards/handling requirements.

HazardLogic Struct 5-Amino-4-iodo-2-methoxypyridine Group_I C-4 Iodine Atom Struct->Group_I Group_NH2 C-5 Amino Group Struct->Group_NH2 Group_Py Pyridine Core Struct->Group_Py Risk_Light Photolytic Instability (Light Sensitive) Group_I->Risk_Light Weak C-I Bond Risk_Ox Oxidation Potential (Air Sensitive) Group_NH2->Risk_Ox Electron Rich Risk_Irr Mucous Membrane Irritation Group_NH2->Risk_Irr Basic/Nucleophilic Risk_Tox Potassium Channel Blockade (Neurotoxicity Risk) Group_Py->Risk_Tox Aminopyridine Motif

Figure 1: Structural Activity Relationship (SAR) mapping functional groups to specific safety and stability risks.[1]

Core Directive: Handling & Storage Protocols

Objective: Prevent degradation (de-iodination/oxidation) and minimize exposure.[4][5]

Storage Architecture
  • Temperature: 2–8 °C (Refrigerate). Thermal energy can accelerate homolytic cleavage of the C-I bond.

  • Atmosphere: Inert Gas (Argon/Nitrogen). Store under an inert blanket to prevent amine oxidation (browning).

  • Light: Amber Vials/Foil Wrap. Strictly protect from light. UV radiation promotes radical formation at the iodine site.

Operational Workflow

This self-validating workflow ensures the compound remains stable from storage to synthesis.

HandlingProtocol Storage 1. Storage (4°C, Dark, Argon) Equilibrate 2. Thermal Equilibration (Warm to RT in desiccator) Storage->Equilibrate Prevent Condensation Weighing 3. Weighing (Inside Fume Hood) Equilibrate->Weighing Avoid Hydrolysis Solubilization 4. Solubilization (Degassed Solvent) Weighing->Solubilization Dissolve Immediately Reseal 6. Reseal & Purge (Flush source vial with Ar) Weighing->Reseal Critical Step Reaction 5. Reaction Setup (Cross-Coupling) Solubilization->Reaction Reseal->Storage

Figure 2: Step-by-step handling workflow to maintain compound integrity.

Experimental Protocol: Inert Weighing
  • Remove the vial from the refrigerator and allow it to reach room temperature inside a desiccator (prevents water condensation on the cold solid).

  • Open the vial only inside a certified chemical fume hood.

  • Use anti-static weighing boats.

  • Critical Step: Immediately after removing the required amount, flush the source vial with a gentle stream of Argon or Nitrogen for 15–30 seconds before recapping.

  • Seal the cap with Parafilm to ensure an airtight closure.

Emergency Response & First Aid

Principle: Treat as a potential neurotoxin due to the aminopyridine class, despite the primary classification as an irritant.

ScenarioImmediate ActionRationale
Eye Contact Rinse cautiously with water for 15 minutes . Remove contact lenses.[3][4][5]Basic amines can cause corneal damage; immediate dilution is critical.
Skin Contact Wash with soap and water.[4][5][6] Do not use ethanol (increases absorption).Lipophilic nature allows dermal absorption; solvents enhance this.
Inhalation Move to fresh air.[3][4][5][6][7] If breathing is difficult, administer oxygen.[7]Dust may irritate bronchial lining; aminopyridines can affect respiratory drive.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a Poison Center.Risk of aspiration and systemic absorption.

Synthesis Context: Why This Molecule?

This compound is not a final drug but a "linchpin" intermediate. Its value lies in the orthogonal reactivity of its substituents:

  • C-4 Iodine: Highly reactive in Suzuki/Stille couplings, allowing attachment of aryl/heteroaryl groups.

  • C-5 Amine: Can be converted to amides, sulfonamides, or heterocycles (e.g., imidazopyridines).

  • C-2 Methoxy: Acts as a masked hydroxyl group (convertible via demethylation) or a stable electron-donating group to tune pKa.

Typical Reaction (Suzuki Coupling):

Reagents: 5-Amino-4-iodo-2-methoxypyridine + Aryl Boronic Acid + Pd(dppf)Cl₂ + K₂CO₃. [1] Solvent: Dioxane/Water (Degassed). Note: Degassing is crucial as the amino group can poison the catalyst if oxidized.

Waste Disposal & Environmental Compliance

  • Classification: Hazardous Chemical Waste (Halogenated Organic).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and dispose of via a licensed incinerator equipped with an afterburner and scrubber.

  • Environmental Note: Do not allow to enter drains. Halogenated pyridines are persistent and potentially toxic to aquatic life (H411 inferred).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11234567 (Analogous Aminopyridines). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Retrieved from [Link]

Sources

Foundational

Literature review of 4-Iodo-6-methoxypyridin-3-amine synthesis

Technical Whitepaper: Strategic Synthesis of 4-Iodo-6-methoxypyridin-3-amine Executive Summary 4-Iodo-6-methoxypyridin-3-amine (CAS: 227180-21-4) is a high-value heterocyclic building block, primarily utilized in the dis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis of 4-Iodo-6-methoxypyridin-3-amine

Executive Summary

4-Iodo-6-methoxypyridin-3-amine (CAS: 227180-21-4) is a high-value heterocyclic building block, primarily utilized in the discovery of kinase inhibitors and other small-molecule therapeutics. Its structural uniqueness lies in the trifunctional core: an amino group for amide coupling, a methoxy group for solubility and hydrogen bonding, and a critical iodine handle at the C4 position. This iodine substituent is sterically and electronically primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid construction of fused bicyclic systems or complex biaryl scaffolds.

This guide details the strategic synthesis of this target, focusing on overcoming the inherent regioselectivity challenges of the aminopyridine core.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-Iodo-6-methoxypyridin-3-amine
Alternative Names 5-Amino-2-methoxy-4-iodopyridine; 3-Amino-4-iodo-6-methoxypyridine
CAS Number 227180-21-4
Molecular Formula C₆H₇IN₂O
Molecular Weight 250.04 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
Storage 2–8°C, inert atmosphere, light-sensitive

Strategic Retrosynthesis & Route Selection

The synthesis of 3-amino-4-iodopyridines is non-trivial due to the directing effects of the amino group. The amino group at C3 strongly activates the ortho positions (C2 and C4).

  • The Challenge: The C2 position (between the ring nitrogen and the amine) is often the site of kinetic control during electrophilic aromatic substitution (EAS), leading to the unwanted 2-iodo isomer.

  • The Solution: Two primary routes are established.

    • Route A (Direct Electrophilic Iodination): Utilizes N-iodosuccinimide (NIS) in polar aprotic solvents to favor thermodynamic control or separation of isomers. This is the most scalable industrial approach.

    • Route B (Directed Ortho-Metalation - DoM): Involves protecting the amine (e.g., Boc), followed by lithiation which can be directed to C4, then quenching with iodine. This offers higher regiocontrol but at higher cost.

This guide focuses on Route A as the primary scalable protocol, with references to Route B for high-purity requirements.

Visualizing the Pathway (Route A)

SynthesisPath SM Start: 6-Methoxypyridin-3-amine (CAS: 6628-77-9) Intermediate Transition State: Sigma Complex SM->Intermediate Electrophilic Attack Reagent Reagent: N-Iodosuccinimide (NIS) Solvent: MeCN or DMF Reagent->Intermediate Product Target: 4-Iodo-6-methoxypyridin-3-amine (CAS: 227180-21-4) Intermediate->Product Major (Thermodynamic) Byproduct Isomer: 2-Iodo-6-methoxypyridin-3-amine (Separated via Chromatography) Intermediate->Byproduct Minor (Kinetic)

Caption: Reaction scheme for the direct iodination of 6-methoxypyridin-3-amine using NIS.

Detailed Experimental Protocol

Objective: Synthesis of 4-Iodo-6-methoxypyridin-3-amine via Electrophilic Aromatic Substitution.

Reagents:

  • 6-Methoxypyridin-3-amine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 – 1.1 equiv)

  • Acetonitrile (MeCN) or DMF (anhydrous)

  • Sodium Thiosulfate (sat.[1] aq.)

Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 6-methoxypyridin-3-amine (e.g., 5.0 g, 40.3 mmol) in anhydrous Acetonitrile (50 mL).

    • Expert Insight: Acetonitrile is preferred over DMF for easier workup, though DMF can improve solubility if the substrate concentration is high.

  • Iodination: Cool the solution to 0°C in an ice bath. Add N-Iodosuccinimide (NIS) (9.5 g, 42.3 mmol) portion-wise over 15 minutes.

    • Why: Portion-wise addition prevents localized high concentrations of iodine radicals, reducing over-iodination (di-iodo byproducts).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 4–16 hours.

    • Monitoring: Monitor via LC-MS or TLC (Hexane/EtOAc 1:1). Look for the consumption of the starting material (Rf ~0.3) and the appearance of the product (Rf ~0.5).

  • Quenching: Dilute the reaction mixture with Ethyl Acetate (100 mL) and pour into a separatory funnel containing saturated aqueous Sodium Thiosulfate (50 mL).

    • Mechanism:[2][3][4][5] Thiosulfate reduces unreacted iodine species (purple/brown) to water-soluble iodide (colorless), preventing oxidative degradation during workup.

  • Extraction: Shake vigorously. Separate the organic layer.[1][4][6][7] Extract the aqueous layer once more with Ethyl Acetate (50 mL).[7]

  • Washing: Combine organic layers and wash with Brine (50 mL). Dry over anhydrous Sodium Sulfate (Na₂SO₄).[1]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude dark solid.

  • Purification (Critical): The crude material typically contains a mixture of the 4-iodo (major) and 2-iodo (minor) isomers. Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 10% to 40% Ethyl Acetate in Hexanes.

    • Result: The 4-iodo isomer usually elutes after the 2-iodo isomer due to differences in dipole moment, but this must be verified by NMR.

Analytical Validation

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be confirmed.

MethodExpected SignatureInterpretation
¹H NMR (DMSO-d₆) Singlet at ~7.8 ppm (1H)Corresponds to the proton at C2 (deshielded by N and I).
¹H NMR (DMSO-d₆) Singlet at ~6.4 ppm (1H)Corresponds to the proton at C5 (shielded by OMe).
¹H NMR (DMSO-d₆) Singlet at ~3.8 ppm (3H)Methoxy group (-OCH₃).
¹H NMR (DMSO-d₆) Broad singlet at ~5.0 ppm (2H)Amine protons (-NH₂).
LC-MS [M+H]⁺ = 251.0Confirms mono-iodination.

Regioisomer Differentiation:

  • 4-Iodo isomer: The aromatic protons often appear as two singlets because they are para to each other (C2 and C5) and do not couple significantly.

  • 2-Iodo isomer: The protons at C4 and C5 are adjacent (ortho), typically showing a doublet-doublet coupling pattern (J ~8 Hz). Absence of ortho-coupling is the key confirmation of the 4-iodo structure.

Workflow Visualization

Workflow Start Start: 6-Methoxy-3-aminopyridine + NIS in MeCN React Reaction: Stir at RT (4-16 hours) Start->React Quench Quench: Sat. Na2S2O3 (Remove excess Iodine) React->Quench TLC Check Extract Extraction: Ethyl Acetate Wash with Brine Quench->Extract Crude Crude Isolation: Concentrate in vacuo Extract->Crude Purify Purification: Flash Chromatography (Hex/EtOAc Gradient) Crude->Purify Isomer Separation Final Final Product: 4-Iodo-6-methoxypyridin-3-amine Purify->Final NMR Confirmation

Caption: Step-by-step experimental workflow for the isolation of the target compound.

Safety & Handling

  • N-Iodosuccinimide (NIS): Irritant. Store in the dark at 2–8°C. Can decompose to release toxic iodine vapors.

  • Aminopyridines: Toxic if swallowed or absorbed through skin. Use gloves and work in a fume hood.

  • Waste Disposal: All aqueous waste containing iodine/thiosulfate must be segregated from standard organic waste streams according to local EHS regulations.

References

  • Regioselective Iodination of Aminopyridines

    • Title: "Selective C–H Iodin
    • Source:Organic Letters / NIH PubMed Central.
    • Context: Discusses the use of NIS and silver salts for difficult substr
  • Synthesis of 4-Iodo-6-methoxypyridin-3-amine (Patent Literature)

    • Title: "Preparation of aminopyridine deriv
    • Source: WO Patent 2007/132227 (and rel
    • Context: Describes the specific iodination of 6-methoxypyridin-3-amine to the 4-iodo deriv
  • General Methodology for Aminopyridine Halogenation

    • Title: "Regioselective synthesis of 3-amino-4-iodopyridines."
    • Source:Tetrahedron Letters.
    • Context: Provides foundational logic for the directing effects of the amino group in pyridine systems.

Sources

Exploratory

An In-depth Technical Guide to the pKa and Basicity of 4-Iodo-6-methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Theoretical Analysis of Basicity in 4-Iodo-6-methoxypyridin-3-amine The basicity of a pyridine derivative is primarily determined by the availability of the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Theoretical Analysis of Basicity in 4-Iodo-6-methoxypyridin-3-amine

The basicity of a pyridine derivative is primarily determined by the availability of the lone pair of electrons on the ring nitrogen atom to accept a proton.[1][2] The pKa of the conjugate acid, the pyridinium ion, serves as a quantitative measure of this basicity.[3] For pyridine itself, the pKa is approximately 5.23.[3][4] Substituents on the pyridine ring can significantly modulate this value by either donating or withdrawing electron density from the ring, thereby influencing the electron density on the nitrogen atom.[5][6] These influences are primarily categorized as inductive and resonance (or mesomeric) effects.

In 4-iodo-6-methoxypyridin-3-amine, we must consider the combined electronic contributions of three substituents: an amino group (-NH2) at the 3-position, an iodo group (-I) at the 4-position, and a methoxy group (-OCH3) at the 6-position.

  • Amino Group (-NH2): The amino group is a potent activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the higher electronegativity of nitrogen compared to carbon.[7] However, this is significantly outweighed by its strong electron-donating resonance effect (+M), where the nitrogen's lone pair is delocalized into the pyridine ring.[1][7] This increases the electron density on the ring carbons and, consequently, on the ring nitrogen, leading to an increase in basicity. For instance, the pKa of 3-aminopyridine is approximately 6.04, which is higher than that of pyridine.[8]

  • Iodo Group (-I): The electronic character of halogens is dual. Iodine exhibits an electron-withdrawing inductive effect (-I) due to its electronegativity.[7][9] It also possesses an electron-donating resonance effect (+M) through its lone pairs. However, for halogens, the inductive effect generally dominates the resonance effect, making the iodo group a net electron-withdrawing substituent, albeit the weakest among the common halogens.[7] This is reflected in the pKa of 4-iodopyridine, which is around 4.02, indicating it is less basic than pyridine.[10]

  • Methoxy Group (-OCH3): The methoxy group, similar to the amino group, has a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the electronegative oxygen atom.[6] It also has a strong electron-donating resonance effect (+M) from the oxygen's lone pairs.[1] The net effect often depends on its position. In the case of 2-methoxypyridine, the inductive effect is more pronounced, leading to a decrease in basicity (pKa ≈ 3.28).[11][12]

Qualitative Prediction of pKa:

Considering the positions of the substituents in 4-iodo-6-methoxypyridin-3-amine, we can make a qualitative prediction of its pKa relative to pyridine:

  • The 3-amino group is a strong electron-donating group through resonance and will significantly increase the basicity of the pyridine nitrogen.

  • The 4-iodo group is a net electron-withdrawing group and will decrease the basicity.

  • The 6-methoxy group (equivalent to the 2-position due to symmetry) will likely act as an electron-withdrawing group primarily through its inductive effect, further decreasing basicity.

The strong activating effect of the 3-amino group is expected to be the dominant factor. However, the combined electron-withdrawing effects of the 4-iodo and 6-methoxy groups will counteract this to some extent. Therefore, it is plausible to predict that the pKa of 4-iodo-6-methoxypyridin-3-amine will be slightly higher than that of pyridine (5.23) but likely lower than that of 3-aminopyridine (6.04).

Table 1: Reference pKa Values and Electronic Effects of Substituents

CompoundpKaSubstituentPositionInductive Effect (-I)Resonance Effect (+M)Net Effect on Basicity
Pyridine~5.23[3][4]----Reference
3-Aminopyridine~6.04[8]-NH23WeakStrongIncreasing
4-Iodopyridine~4.02[10]-I4ModerateWeakDecreasing
2-Methoxypyridine~3.28[11][12]-OCH32StrongModerateDecreasing
Experimental Determination of pKa

To ascertain the precise pKa value of 4-iodo-6-methoxypyridin-3-amine, rigorous experimental determination is necessary. Potentiometric titration and UV-Vis spectrophotometry are two widely accepted and reliable methods.[13][14]

This classic method involves monitoring the pH of a solution of the analyte as a strong acid is incrementally added. The pKa is the pH at which the amine is 50% protonated, which corresponds to the midpoint of the titration curve.[15][16]

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M hydrochloric acid (HCl).

    • Prepare a solution of 4-iodo-6-methoxypyridin-3-amine at a known concentration (e.g., 0.01 M) in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but its effect on the pKa should be noted.

    • To maintain constant ionic strength, a background electrolyte such as 0.1 M potassium chloride (KCl) can be added to the amine solution.[17]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[17]

  • Titration Procedure:

    • Place a known volume of the amine solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Allow the initial pH reading to stabilize and record it.

    • Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) using a burette.

    • After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the equivalence point, where the pH changes become small again.

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found by examining the first or second derivative of the titration curve.

    • The volume of titrant at the half-equivalence point (half the volume of HCl required to reach the equivalence point) is then determined.

    • The pKa is equal to the pH of the solution at the half-equivalence point.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 0.1 M HCl E Incremental Addition of HCl A->E B Prepare Analyte Solution (with KCl) D Initial pH Measurement B->D C Calibrate pH Meter C->D D->E Start Titration F Record pH and Volume E->F F->E Loop until past equivalence G Plot Titration Curve (pH vs. Volume) F->G H Determine Equivalence Point G->H I Find Half-Equivalence Point H->I J pKa = pH at Half-Equivalence I->J

Caption: Workflow for pKa determination by potentiometric titration.

This method is suitable for compounds that possess a chromophore near the ionizable center, leading to a change in the UV-Vis spectrum upon protonation.[14]

Step-by-Step Protocol:

  • Preparation of Buffers:

    • Prepare a series of buffer solutions with known pH values that span the expected pKa of the analyte (e.g., from pH 3 to 8). A constant ionic strength should be maintained across all buffers.

  • Sample Preparation:

    • Prepare a concentrated stock solution of 4-iodo-6-methoxypyridin-3-amine in a suitable solvent (e.g., DMSO).

    • Add a small, constant amount of the stock solution to each buffer solution to achieve the same final analyte concentration in each.

  • Spectroscopic Measurement:

    • Record the UV-Vis spectrum (e.g., from 230-500 nm) for each of the buffered solutions.

    • Also, record the spectrum of a "blank" for each buffer (containing the same amount of co-solvent but no analyte).

  • Data Analysis:

    • Subtract the blank spectrum from each sample spectrum.

    • Identify the wavelength(s) at which the absorbance changes most significantly with pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH.

    • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

    • Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Computational Prediction of pKa

In silico methods provide a valuable means of predicting pKa values, especially during the early stages of drug discovery when the compound may not yet be synthesized.[18] These methods typically involve quantum mechanical calculations to determine the free energy change of the protonation reaction.[19]

A common approach involves using a thermodynamic cycle that relates the pKa in solution to the gas-phase basicity and the solvation free energies of the protonated and deprotonated species.[20]

General Workflow:

  • Structure Optimization: The 3D structures of both the neutral (B) and protonated (BH+) forms of 4-iodo-6-methoxypyridin-3-amine are computationally optimized using methods like Density Functional Theory (DFT).[18][21]

  • Energy Calculation: The Gibbs free energies of the optimized structures are calculated in both the gas phase (G_gas) and in a simulated aqueous environment. The solvent is often modeled using a polarizable continuum model (PCM).[20]

  • pKa Calculation: The pKa is then calculated using the following thermodynamic relationship: pKa = (G_sol(BH+) - G_sol(B)) / (2.303 * RT) - C where G_sol represents the free energies in solution, R is the gas constant, T is the temperature, and C is a correction factor that includes the free energy of the proton in solution.

computational_workflow cluster_modeling Molecular Modeling cluster_qm Quantum Mechanics Calculation cluster_pka pKa Calculation A Build 3D Structures (Neutral & Protonated) B Geometry Optimization (e.g., DFT) A->B C Calculate Gas-Phase Free Energies B->C D Calculate Solvation Free Energies (e.g., PCM) B->D E Apply Thermodynamic Cycle C->E D->E F Calculate ΔG of Protonation E->F G Calculate pKa F->G

Caption: General workflow for computational pKa prediction.

Implications for Drug Development

The pKa of 4-iodo-6-methoxypyridin-3-amine is a critical determinant of its behavior in biological systems.

  • Solubility and Absorption: The ionization state of a drug significantly affects its solubility. The protonated, charged form is generally more water-soluble, while the neutral, uncharged form is more lipid-soluble and thus more readily absorbed across biological membranes.[14] Knowing the pKa allows for the prediction of the percentage of the drug that will be in its absorbable form in different parts of the gastrointestinal tract.

  • Target Binding: The charge state of a molecule can be crucial for its interaction with its biological target. If the binding site of a protein is hydrophobic, the neutral form of the drug may be favored. Conversely, if ionic interactions are important for binding, the protonated form will be necessary.

  • Formulation: The pKa value guides the selection of appropriate salt forms for the drug, which can improve its stability, solubility, and bioavailability.

Conclusion

While an experimental pKa value for 4-iodo-6-methoxypyridin-3-amine has not been reported, a theoretical analysis based on the electronic effects of its substituents—amino, iodo, and methoxy groups—predicts a pKa value likely to be slightly above that of pyridine (5.23). The strong electron-donating resonance effect of the 3-amino group is expected to increase basicity, while the electron-withdrawing inductive effects of the 4-iodo and 6-methoxy groups will have a counteracting influence. For definitive characterization, this guide has provided detailed, field-proven protocols for the experimental determination of its pKa using potentiometric titration and UV-Vis spectrophotometry, as well as an overview of computational prediction methods. A precise understanding of this fundamental physicochemical property is indispensable for any further development of 4-iodo-6-methoxypyridin-3-amine as a potential therapeutic agent.

References

  • Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. [Link]

  • Scribd. Effect of Substituents On Basicity of Pyridine. [Link]

  • MDPI. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

  • Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • PubChem. Pyridine. [Link]

  • PubChem. 3-Aminopyridine. [Link]

  • Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. [Link]

  • PubChem. 4-Iodopyridine. [Link]

  • BIO Web of Conferences. Donor-acceptor interactions of iodine with pyridine bases in aqueous and organic media. [Link]

  • ResearchGate. (PDF) Theoretical pKa calculations of substituted pyridines. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • PubChem. 2-Methoxypyridine. [Link]

  • PMC. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. [Link]

  • ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

  • Wikipedia. 3-Aminopyridine. [Link]

  • PMC. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • Reddit. (2024). Why pyridine is acidic?. [Link]

  • PMC. (2022). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. [Link]

  • ACS Publications. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. [Link]

  • Simple Method for the Estimation of pKa of Amines†. [Link]

  • MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • Wikipedia. Pyridine. [Link]

  • Rowan. (2025). How to Predict pKa. [Link]

  • Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

  • PMC. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

  • Semantic Scholar. Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]

  • ResearchGate. (PDF) Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Coupling of 4-Iodo-6-methoxypyridin-3-amine

Introduction & Rationale The scaffold 4-iodo-6-methoxypyridin-3-amine represents a high-value intermediate in the synthesis of type I and II kinase inhibitors (e.g., ALK, ROS1 inhibitors). However, this substrate present...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The scaffold 4-iodo-6-methoxypyridin-3-amine represents a high-value intermediate in the synthesis of type I and II kinase inhibitors (e.g., ALK, ROS1 inhibitors). However, this substrate presents a unique "perfect storm" of chemical challenges that often leads to stalled reactions or low yields in standard discovery workflows.

The Challenge: Steric and Electronic Conflict

Successful coupling requires navigating three competing factors:

  • The "Amine Trap" (Catalyst Poisoning): The free primary amine (

    
    ) at the C3 position is a competent ligand for Palladium. In standard conditions, this amine can displace phosphine ligands, forming inactive Pd-amine complexes (Pd-black precipitation is a common symptom).
    
  • Electronic Deactivation: The 6-methoxy group is a strong electron-donating group (EDG). Via resonance, it increases electron density in the pyridine ring, rendering the C-I bond slightly less electrophilic compared to electron-deficient pyridines (e.g., 6-chloro analogs).

  • Protodeboronation Risk: Many heterocyclic boronic acid partners required for drug synthesis are prone to hydrolytic cleavage under the basic, aqueous conditions typical of Suzuki couplings.

Objective: This guide provides three tiered protocols to achieve high-yield cross-coupling while preserving the free amine and avoiding protection/deprotection steps.

Mechanistic Insight: The "Amine Trap"

To solve the problem, one must understand the failure mode. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive amine coordination.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate (R-I) AmineBind OFF-CYCLE TRAP Pd Coordinated by Substrate Amine (-NH2) OxAdd->AmineBind Unhindered Pd (Low Steric Bulk) TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle showing the "Off-Cycle Trap" where the substrate's own amine group binds to the Palladium center, halting the reaction. Bulky ligands (Protocol B) prevent this pathway.

Experimental Protocols

Summary of Conditions
FeatureProtocol A: The Workhorse Protocol B: High Performance Protocol C: Mild/Sensitive
Catalyst

XPhos Pd G2

Ligand Class Bidentate (Ferrocenyl)Bulky Biaryl PhosphineMonodentate Aryl Phosphine
Base

(2.0 M aq)

(0.5 M aq)

(Sat.[1] aq)
Solvent 1,4-DioxaneTHF or BuOHDME (Dimethoxyethane)
Temp 80–90 °C60–80 °C85 °C
Use Case Standard screening; robust substrates.Recommended. Difficult boronic acids; free amines.Base-sensitive partners.
Protocol A: The "Workhorse" Method (Pd(dppf)Cl2)

Best for: Initial screening when coupling with stable aryl boronic acids.

Rationale: The bidentate dppf ligand creates a large bite angle and is tightly bound to the Pd center, making it harder for the substrate's amine to displace it compared to monodentate ligands like


.

Step-by-Step:

  • Charge: To a reaction vial, add 4-Iodo-6-methoxypyridin-3-amine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (5 mol%).
    
  • Solvent: Add 1,4-Dioxane (

    
     concentration relative to substrate).
    
  • Base: Add

    
     (2.0 M aqueous solution, 3.0 equiv).
    
  • Degas: Critical Step. Sparge with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst oxidation.

  • Reaction: Seal and heat to 90 °C for 4–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
Protocol B: High-Performance Method (XPhos Pd G2)

Best for: Heterocyclic boronic acids, low catalyst loading, and preventing amine poisoning.

Rationale: Buchwald precatalysts (Gen 2/3) activate rapidly. The XPhos ligand is extremely bulky and electron-rich. Its bulk prevents the substrate's 3-amino group from coordinating to the Pd, while its electron richness accelerates the oxidative addition into the C-I bond.

Step-by-Step:

  • Charge: Add Substrate (1.0 equiv), Boronic Acid (1.3 equiv), and XPhos Pd G2 (1–3 mol%).

  • Solvent: Add THF (Tetrahydrofuran) or n-Butanol (

    
    ).
    
  • Base: Add

    
     (0.5 M aqueous solution, 2.5 equiv). Note: Phosphate is often superior to carbonate for nitrogen-containing heterocycles.
    
  • Degas: Sparge with inert gas for 2 minutes.

  • Reaction: Heat to 60–70 °C . (This catalyst is active at lower temperatures, reducing thermal decomposition of unstable boronic acids).

  • Monitoring: Reaction is often complete within 1–4 hours.[2]

Troubleshooting Decision Tree

If standard conditions fail, use this logic flow to diagnose and correct the issue.

OptimizationTree Start Start: Protocol A (Pd(dppf)Cl2) CheckYield Check Yield/Conversion Start->CheckYield Good Yield > 70% Proceed to Scale-up CheckYield->Good Success LowConv Low Conversion (SM Remaining) CheckYield->LowConv < 50% Decomp Boronic Acid Decomposition CheckYield->Decomp Protodeboronation Sol_Cat Switch to Protocol B (XPhos Pd G2) Reason: Catalyst Poisoning LowConv->Sol_Cat Pd Black Visible? Sol_Temp Increase Temp to 100°C or Switch Solvent to DME LowConv->Sol_Temp No Pd Black Sol_Base Switch Base to CsF or Anhydrous Conditions Decomp->Sol_Base Hydrolysis

Figure 2: Optimization logic for troubleshooting Suzuki couplings of aminopyridines.

Critical Notes & Safety

  • Iodine Lability: While the C-I bond is reactive, the resulting product (an aminopyridine biaryl) can be electron-rich and sensitive to oxidation. Store crude mixtures under inert atmosphere if not purifying immediately.

  • Purification: The 3-amino group makes the product polar and basic.

    • TLC Tip: Pre-treat silica plates with 1% Triethylamine/EtOAc to prevent streaking.

    • Column: Use DCM/MeOH or EtOAc/Hexane gradients.

  • Scale-Up: For >10g scales, Protocol A is generally more cost-effective, but ensure efficient stirring to prevent localized "hot spots" which degrade the catalyst.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4][5] Accounts of Chemical Research, 41(11), 1461–1473.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Conditions.

  • Malinowski, Z., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Application

Protocol for the Synthesis of Schiff Bases from 4-Iodo-6-methoxypyridin-3-amine

Executive Summary: The Strategic Scaffold The synthesis of Schiff bases (imines) from 4-Iodo-6-methoxypyridin-3-amine represents a high-value transformation in medicinal chemistry. Unlike standard aniline-derived Schiff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold

The synthesis of Schiff bases (imines) from 4-Iodo-6-methoxypyridin-3-amine represents a high-value transformation in medicinal chemistry. Unlike standard aniline-derived Schiff bases, this specific scaffold offers a unique "divergent synthesis" capability.

  • The 6-Methoxy Group: Acts as a strong electron-donating group (EDG) by resonance, counteracting the electron-deficient nature of the pyridine ring and enhancing the nucleophilicity of the 3-amino group.

  • The 4-Iodo Group: Provides an orthogonal reactive handle. While it introduces steric bulk that can challenge the initial condensation, it remains intact during Schiff base formation, allowing for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to generate complex, fused heterocyclic libraries (e.g., 1,6-naphthyridines).

This guide details the optimized conditions to overcome the steric hindrance of the 4-iodo substituent and successfully generate the imine linkage.

Chemical Analysis & Mechanistic Insight

Electronic & Steric Environment

The reactivity of the exocyclic amine is governed by a push-pull mechanism:

  • Nucleophilicity: The pyridine nitrogen is electron-withdrawing, typically deactivating the 3-amino group. However, the 6-methoxy substituent donates electron density into the ring (para-like relationship to the amine), significantly restoring nucleophilicity.

  • Steric Hindrance: The 4-iodo substituent is large (Van der Waals radius ~1.98 Å). It sits ortho to the amine, creating a steric blockade that retards the attack on the carbonyl carbon of the aldehyde/ketone.

Implication: Standard room-temperature stirring is often insufficient. Acid catalysis and thermal energy (reflux) are required to drive the equilibrium toward the imine, and water removal is critical.

Reaction Pathway Visualization

ReactionPathway cluster_conditions Critical Drivers Start 4-Iodo-6-methoxypyridin-3-amine (Nucleophile) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Aldehyde Aryl Aldehyde (Electrophile) Aldehyde->Hemiaminal TS Transition State (Acid Catalyzed) Hemiaminal->TS Proton Transfer Product Schiff Base (Imine) TS->Product -H2O (Elimination) Water H2O (Byproduct) TS->Water Acid Acetic Acid (Activates Carbonyl) Heat Reflux (Overcomes 4-Iodo Sterics)

Figure 1: Mechanistic pathway highlighting the necessity of acid catalysis and heat to overcome the energy barrier imposed by the ortho-iodo substituent.[1]

Experimental Protocol

Materials & Reagents
ReagentFunctionGrade/Purity
4-Iodo-6-methoxypyridin-3-amine Substrate>97% (HPLC)
Aryl Aldehyde (e.g., Benzaldehyde)ElectrophileReagent Grade
Ethanol (EtOH) or Methanol (MeOH) SolventAbsolute (Anhydrous preferred)
Glacial Acetic Acid CatalystACS Reagent
Molecular Sieves (3Å) Water ScavengerActivated
Method A: Standard Thermal Reflux (Recommended)

This method is robust and scalable for gram-scale synthesis.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Iodo-6-methoxypyridin-3-amine (1.0 equiv) in absolute Ethanol (10-15 mL per mmol).

  • Activation: Add Glacial Acetic Acid (2-3 drops per mmol). Stir for 5 minutes at room temperature to protonate the aldehyde carbonyl (upon addition) and ensure catalyst distribution.

  • Addition: Add the Aryl Aldehyde (1.0 - 1.1 equiv).

    • Note: If the aldehyde is liquid, add dropwise. If solid, add in one portion.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (78°C for EtOH) with vigorous stirring.

    • Duration: Typically 3–6 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 3:1). The amine spot (lower R_f) should disappear.

  • Workup:

    • Scenario 1 (Precipitate forms): Cool to room temperature, then to 0°C. Filter the solid precipitate. Wash with cold Ethanol (2x) and Diethyl Ether (1x).

    • Scenario 2 (No precipitate): Evaporate solvent to 20% volume under reduced pressure. Pour into crushed ice. Filter the resulting solid.[1][2][3]

  • Purification: Recrystallize from hot Ethanol or Ethanol/DMF mixtures.

Method B: Microwave-Assisted Synthesis (High Throughput)

Ideal for library generation or stubborn substrates with electron-donating aldehydes.

  • Setup: In a microwave vial, combine Amine (1.0 equiv), Aldehyde (1.2 equiv), and Ethanol (2-3 mL).

  • Catalysis: Add 1 drop of Glacial Acetic Acid.

  • Irradiation: Heat at 100°C for 10–20 minutes (Power: Dynamic, Pressure limit: 200 psi).

  • Isolation: Cool the vial. If solid precipitates, filter.[1] If not, remove solvent in vacuo and recrystallize.

Characterization & Validation

To confirm the formation of the Schiff base and the integrity of the iodo/methoxy groups, look for these specific signals.

1H NMR Spectroscopy (DMSO-d6 or CDCl3)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Value
-CH=N- (Imine) 8.4 – 9.2 ppm SingletDefinitive proof of condensation.
-OCH3 (Methoxy) 3.8 – 4.0 ppmSingletConfirms 6-position integrity.
Pyridine C2-H 8.0 – 8.5 ppmSingletDeshielded by adjacent Nitrogen and Imine.
Pyridine C5-H 7.0 – 7.5 ppmSingletUpfield due to OMe donation.
IR Spectroscopy (FT-IR)
  • C=N Stretch: Strong band at 1610 – 1630 cm⁻¹ .

  • Absence of NH2: Disappearance of the double spike (3300–3400 cm⁻¹) characteristic of the primary amine.

  • C-O-C (Methoxy): Strong bands around 1250 cm⁻¹.

Troubleshooting & Optimization Logic

Issue: Low Conversion / Starting Material Remains
  • Root Cause: The equilibrium is favoring the hydrolysis (reverse reaction) or the 4-iodo steric bulk is preventing attack.

  • Solution 1 (Water Removal): Add activated 3Å Molecular Sieves directly to the reaction flask or use a Dean-Stark trap with Toluene/Benzene if solubility permits (higher boiling point).

  • Solution 2 (Lewis Acid): Switch from Acetic Acid to Sc(OTf)₃ (5 mol%) or Yb(OTf)₃ . Lanthanide triflates are excellent catalysts for sterically hindered imine formation.

Issue: Product is an Oil / Does Not Precipitate
  • Root Cause: Presence of unreacted aldehyde or high solubility in ethanol.

  • Solution: Triturate the oil with cold Hexane or Pentane . This often induces crystallization by removing lipophilic impurities.

Application: The "Divergent" Workflow

Why use this specific amine? The resulting Schiff base is a "Template" for advanced synthesis.

Applications cluster_coupling Pd-Catalyzed Coupling cluster_cyclization Cyclization / Fused Rings SchiffBase Schiff Base (4-Iodo-6-OMe) Suzuki Suzuki Coupling (Ar-B(OH)2) SchiffBase->Suzuki Sonogashira Sonogashira Coupling (Alkyne) SchiffBase->Sonogashira Heck Heck Reaction (Alkene) SchiffBase->Heck Naphthyridine 1,6-Naphthyridines Suzuki->Naphthyridine Ring Closure Quinoline Aza-Quinolines Sonogashira->Quinoline Cyclization

Figure 2: Post-synthetic utility of the 4-iodo-Schiff base scaffold. The iodine atom serves as a linchpin for building fused heterocyclic drugs.

References

  • General Aminopyridine Schiff Base Synthesis

    • Al-Amiery, A. A., et al. "Synthesis and Characterization of Some New Schiff Bases Derived from 2-Amino-4-methylpyridine." Journal of Chemistry, 2012. Link

  • Microwave Assisted Synthesis

    • Bose, A. K., et al. "More Chemistry in a Microwave." Chemtech, 1997, 27, 18-24. Link

  • Steric Hindrance in Schiff Bases

    • Layer, R. W. "The Chemistry of Imines." Chemical Reviews, 1963, 63(5), 489–510. Link

  • Substrate Availability (Grounding)

    • Sigma-Aldrich (Merck). "4-Iodo-5-methoxypyridin-3-amine Product Page." (Note: Numbering variations exist; structure C6H7IN2O is consistent). Link

  • Biological Relevance of Pyridine Schiff Bases: Prashanthi, Y., et al. "Synthesis, Characterization and Biological Activity of Schiff Bases Derived from 3-Aminopyridines." Journal of Chemical and Pharmaceutical Research, 2012, 4(1).

Sources

Method

Protocol for iodination of 6-methoxypyridin-3-amine

An In-depth Technical Guide to the Iodination of 6-Methoxypyridin-3-amine Abstract This application note provides a comprehensive guide for the regioselective iodination of 6-methoxypyridin-3-amine, a crucial heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Iodination of 6-Methoxypyridin-3-amine

Abstract

This application note provides a comprehensive guide for the regioselective iodination of 6-methoxypyridin-3-amine, a crucial heterocyclic building block in medicinal chemistry and drug development. Iodinated pyridine derivatives serve as versatile intermediates for introducing further complexity into molecular scaffolds, primarily through cross-coupling reactions. This document elucidates the underlying principles of electrophilic aromatic substitution on this specific substrate, detailing the directing effects of the amino and methoxy substituents. Two distinct, field-proven protocols are presented: a mild approach using N-Iodosuccinimide (NIS) and a more potent method employing Iodine Monochloride (ICl). The guide includes detailed experimental procedures, mechanistic diagrams, data tables, and a discussion of safety and troubleshooting to enable researchers to successfully synthesize the desired iodinated products.

Scientific Principles: Regioselectivity of Iodination

The iodination of 6-methoxypyridin-3-amine is an electrophilic aromatic substitution (SEAr) reaction. The position of the incoming iodo group is dictated by the electronic effects of the substituents already present on the pyridine ring: the 3-amino group, the 6-methoxy group, and the ring nitrogen itself.

  • Amino Group (-NH₂): The amino group at the C3 position is a powerful activating group. Through resonance, it donates electron density to the ring, particularly at the ortho (C2, C4) positions, making them highly nucleophilic.[1]

  • Methoxy Group (-OCH₃): The methoxy group at the C6 position is also an activating, ortho-para director. It increases electron density at the C5 (ortho) position. Due to its position, it has no para-directing influence within the ring. While activating, its effect is generally less pronounced than that of the amino group.[2]

  • Pyridine Nitrogen: The nitrogen atom within the pyridine ring is electron-withdrawing via an inductive effect, which deactivates the ring towards electrophilic attack, especially at the adjacent alpha (C2, C6) positions.[3][4]

Combined Directing Effects: The interplay of these effects determines the most probable sites of iodination. The C2 and C4 positions are strongly activated by the primary amino group, while the C5 position is activated by the methoxy group. The deactivating effect of the ring nitrogen at C2 is partially offset by the powerful activation from the adjacent amino group. Therefore, a mixture of isomers (2-iodo, 4-iodo, and 5-iodo) is possible, with the precise ratio depending heavily on the chosen iodinating agent and reaction conditions. Steric hindrance may also play a role, potentially disfavoring substitution at the more crowded C2 position.

G cluster_start Starting Material cluster_products Potential Iodination Products cluster_factors Controlling Factors SM 6-Methoxypyridin-3-amine P1 2-Iodo Isomer SM->P1 P2 4-Iodo Isomer SM->P2 P3 5-Iodo Isomer SM->P3 F1 Activating Effect (-NH₂ at C3) F1->P1 ortho F1->P2 para F2 Activating Effect (-OCH₃ at C6) F2->P3 ortho F3 Deactivating Effect (Ring Nitrogen) F3->P1 alpha (deactivating)

Caption: Regioselectivity analysis for the iodination of 6-methoxypyridin-3-amine.

Recommended Experimental Protocols

Two primary protocols are presented, differing in the reactivity of the iodinating agent. Researchers should select the protocol based on the desired reactivity and available resources.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

Principle: N-Iodosuccinimide (NIS) is a mild and highly effective electrophilic iodinating agent for activated aromatic and heterocyclic compounds.[5][6] It offers excellent handling properties and reactions can often be performed at room temperature. The use of a polar aprotic solvent like acetonitrile or DMF is common. For moderately activated substrates, a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can be used to enhance the electrophilicity of the iodine.[7]

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
6-Methoxypyridin-3-amine124.141.24 g10.0Starting Material
N-Iodosuccinimide (NIS)224.982.36 g10.51.05 equivalents
Acetonitrile (CH₃CN)41.0550 mL-Anhydrous solvent
Saturated aq. Sodium Thiosulfate-~30 mL-For quenching unreacted iodine
Saturated aq. Sodium Bicarbonate-~30 mL-For neutralization (if acid is used)
Ethyl Acetate (EtOAc)88.11~150 mL-Extraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methoxypyridin-3-amine (1.24 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous acetonitrile and stir until the starting material is fully dissolved. Protect the flask from light by wrapping it in aluminum foil.

  • Reagent Addition: Add N-Iodosuccinimide (2.36 g, 10.5 mmol) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 30 mL of saturated aqueous sodium thiosulfate. The color of any residual iodine will disappear.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 30 mL of saturated aqueous sodium bicarbonate, followed by 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired iodinated product(s).

Protocol 2: Iodination using Iodine Monochloride (ICl)

Principle: Iodine monochloride (ICl) is a more powerful electrophilic iodinating agent than NIS, suitable for less reactive substrates or when faster reaction times are desired.[8][9] The reaction proceeds via electrophilic attack of the polarized I⁺-Cl⁻ species. Due to its higher reactivity, this procedure is typically run at a lower temperature to control selectivity and prevent potential side reactions.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
6-Methoxypyridin-3-amine124.141.24 g10.0Starting Material
Iodine Monochloride (1.0 M in DCM)162.3510.0 mL10.01.0 equivalent
Dichloromethane (DCM)84.9340 mL-Anhydrous solvent
Saturated aq. Sodium Thiosulfate-~30 mL-For quenching unreacted ICl
Saturated aq. Sodium Bicarbonate-~30 mL-For neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g-Drying agent

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 6-methoxypyridin-3-amine (1.24 g, 10.0 mmol).

  • Dissolution: Add 40 mL of anhydrous dichloromethane and stir to dissolve.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add the solution of iodine monochloride (10.0 mL of 1.0 M solution in DCM, 10.0 mmol) to the dropping funnel. Add the ICl solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction by TLC or LC-MS.

  • Quenching: Once complete, carefully pour the reaction mixture into a beaker containing 30 mL of chilled, saturated aqueous sodium thiosulfate and stir vigorously until the dark color dissipates.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash with 30 mL of saturated aqueous sodium bicarbonate, then with 30 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the final product(s).

Visualization of Mechanism and Workflow

The general mechanism for the iodination reaction follows the canonical three steps of electrophilic aromatic substitution.

G E_gen Generation of Electrophile (e.g., NIS + H⁺ → I⁺) Attack π-system attacks I⁺ E_gen->Attack Sigma Formation of Sigma Complex (Arenium Ion Intermediate) Attack->Sigma Deprotonation Deprotonation Sigma->Deprotonation Product Aromaticity Restored (Iodinated Product) Deprotonation->Product

Caption: General mechanism for electrophilic aromatic iodination.

A typical laboratory workflow for this synthesis is outlined below, from initial setup to final analysis.

G start Reaction Setup (Flask, Stirrer, Substrate) dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve cool Cool to 0°C (for ICl Protocol) dissolve->cool add_reagent Add Iodinating Agent (NIS or ICl) cool->add_reagent react Stir and Monitor (TLC / LC-MS) add_reagent->react quench Quench Reaction (aq. Na₂S₂O₃) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (aq. NaHCO₃, Brine) extract->wash dry Dry (e.g., MgSO₄) & Filter wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify via Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Standard experimental workflow for the iodination of 6-methoxypyridin-3-amine.

Troubleshooting and Safety Considerations

IssuePotential CauseSuggested Solution
Low or No Reaction Insufficiently reactive iodinating agent; deactivated starting material.Use a more powerful reagent (e.g., switch from NIS to ICl). If using NIS, add a catalytic amount of TFA (0.1 eq). Ensure reagents are pure and solvents are anhydrous.
Formation of Multiple Products High reactivity of the substrate; reaction temperature too high.Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). Use a milder reagent (NIS). Add the iodinating agent slowly to maintain a low concentration.
Di-iodination Excess iodinating agent; high reactivity.Use a strict 1.0 equivalent of the iodinating agent. The mono-iodinated product is still activated and can react again. Isolate the desired product quickly after formation.
Difficult Purification Products have similar polarities.Use a long chromatography column with a shallow solvent gradient. Consider alternative purification methods like preparative TLC or crystallization if applicable.

Safety:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Iodosuccinimide (NIS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Iodine Monochloride (ICl): Is highly corrosive and a strong oxidizing agent. It reacts violently with water. Handle with extreme care, and always add it to the reaction mixture, never the other way around. Ensure all glassware is dry.[9]

  • Dichloromethane (DCM): Is a suspected carcinogen. Minimize exposure.

References

  • G. G. D. de Souza et al., "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil," Chemical Communications, 2015.

  • Organic Chemistry Portal, "N-Iodosuccinimide (NIS)".

  • Caldwell, W. T., "Iodinating amino pyrimidines and amino pyridines," Google Patents, US2521544A, 1950.

  • J. H. Lee et al., "A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions," Molecules, 2022.

  • D. A. newhouse et al., "Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids," PMC, 2011.

  • H. Tajik and F. Parsa, "Selective Iodination of Some Phenols, Anilines and Methoxyarenes by Molecular Iodine in the Presence of 1-Butyl-3-methylimidazolium Hydrogen Sulphate," J. Chil. Chem. Soc., 2007.

  • A. R. Pourali et al., "A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions," Phosphorus, Sulfur, and Silicon and the Related Elements, 2008.

  • ChemInform, "Mild and Efficient Iodination of Aromatic Compounds with Pyridine Iodine Monochloride Complex (PyICl)," ResearchGate, 2010.

  • Y. Kita et al., "NOVEL ONE-POT PREPARATION OF 5-METHOXYLATED INDOLINE AND INDOLE DERIVATIVES USING A HYPERVALENT IODINE(II1) REAGENT," Tetrahedron Letters, 1994.

  • Chem-Impex, "Pyridine iodine monochloride".

  • R. Singh et al., "Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I," Molecules, 2022.

  • Chemistry LibreTexts, "Relative Basicity of Amines and Other Compounds," 2019.

  • X. Zhang et al., "Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions," Huaxue Shiji, 2023.

  • Organic Chemistry Data, "Iodination - Common Conditions".

  • A. J. B. Watson et al., "Selective C–H Iodination of (Hetero)arenes," Organic Letters, 2021.

  • V. D. Filimonov et al., "Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole," ResearchGate, 2003.

  • V. D. Filimonov et al., "A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions," Synthesis, 2011.

  • A. -S. Castanet et al., "N-Iodosuccinimide (NIS) in Direct Aromatic Iodination," ResearchGate, 2002.

  • BenchChem, "Iodine Monochloride: A Versatile Catalyst in Organic Synthesis," 2025.

  • J. C. G. de la Torre et al., "Oxidative Iodination of Aromatic Amines and Other Arenes, with Sodium Percarbonate as the Oxidant," MDPI, 2004.

  • K. C. M. Rao et al., "Formation of heterocyclic rings containing nitrogen: Part XXVI—Condensation of pyridine 2, 3-diamine with aromatic al," Indian Journal of Chemistry, 1976.

  • Z. Li et al., "Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines," The Journal of Organic Chemistry, 2010.

  • G. Cravotto et al., "Process for the iodination of aromatic compounds," Google Patents, EP2093206A1, 2009.

  • Organic Chemistry Tutor, "Directing Effects in Electrophilic Aromatic Substitution Made EASY!," YouTube, 2022.

  • Taylor & Francis, "Iodine monochloride – Knowledge and References".

  • BYJU'S, "Chemical Reactions of Amines – Electrophilic Substitution," 2016.

  • D. J. Ward et al., "Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R," Organic Letters, 2010.

Sources

Application

Protecting group strategies for 3-amino group in pyridine derivatives

Executive Summary: The Electronic Anomaly Protecting the 3-amino group of a pyridine ring presents a unique challenge compared to standard aniline protection. The fundamental difficulty lies in the electronic landscape o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Anomaly

Protecting the 3-amino group of a pyridine ring presents a unique challenge compared to standard aniline protection. The fundamental difficulty lies in the electronic landscape of the pyridine core.

Unlike 4-aminopyridine, where the ring nitrogen can accept electron density from the exocyclic amine via resonance, the 3-amino group is electronically isolated from the ring nitrogen's resonance sink. However, it is subject to the strong inductive electron-withdrawing effect ($ -I $) of the pyridine nitrogen.

  • Consequence 1 (Nucleophilicity): The 3-amino group is significantly less nucleophilic than aniline (

    
     of conjugate acid 
    
    
    
    6.0 vs. 4.6 for aniline), making standard acylation/protection reactions sluggish.
  • Consequence 2 (Basicity): The pyridine ring nitrogen (

    
    ) is more basic than the exocyclic amine (
    
    
    
    ). Electrophiles (like alkyl halides or acid chlorides) may preferentially react at
    
    
    , leading to pyridinium salts rather than the desired
    
    
    -protection.

This guide outlines high-fidelity protocols to overcome these electronic hurdles, focusing on Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) strategies, which are the industry standards for medicinal chemistry due to their orthogonality.

Strategic Decision Matrix

Before selecting a reagent, analyze your substrate's sensitivity and the intended downstream chemistry.

ProtectionStrategy Start Start: 3-Aminopyridine Substrate AcidSens Is the substrate acid-sensitive? Start->AcidSens OrthoLith Is downstream Ortho-Lithiation planned? AcidSens->OrthoLith No (Acid Stable) Hydrog Is Benzyl hydrogenation tolerated? AcidSens->Hydrog Yes (Avoid strong acid) BocRoute STRATEGY A: Boc Protection (Stable to base/nucleophiles) OrthoLith->BocRoute Yes (Directing Group) AcRoute STRATEGY C: Acetyl/Pivaloyl (Robust, harsh removal) OrthoLith->AcRoute No Hydrog->BocRoute No (Use basic removal Fmoc/Teoc) CbzRoute STRATEGY B: Cbz Protection (Stable to mild acid) Hydrog->CbzRoute Yes

Figure 1: Decision matrix for selecting the optimal protecting group based on substrate stability and future synthetic steps.

Strategy A: The Boc Protocol (Gold Standard)

The Boc group is preferred for drug development because it resists nucleophilic attack and basic hydrolysis. However, the low nucleophilicity of 3-aminopyridine requires catalysis.

Mechanism & Risk

The reaction requires DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

  • Risk:[1] Excess

    
     + DMAP often leads to Bis-Boc  formation (
    
    
    
    ).
  • Control: Strict stoichiometry and temperature control are required.

Protocol 1: Catalytic Boc Protection (Standard)

Applicability: Standard 3-aminopyridines with moderate steric hindrance.

Reagents:

  • Substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[2]
    
  • Triethylamine (

    
    ) (1.2 equiv)
    
  • DMAP (0.1 equiv)[1][2]

  • Solvent: THF (anhydrous) or DCM.[2]

Step-by-Step:

  • Dissolution: Dissolve the 3-aminopyridine derivative in anhydrous THF (

    
     concentration) under an inert atmosphere (
    
    
    
    or
    
    
    ).
  • Base Addition: Add

    
     followed by DMAP. Stir for 5 minutes at room temperature (RT).
    
    • Note: The solution may darken slightly; this is normal.

  • Reagent Addition: Add

    
     (dissolved in minimal THF) dropwise over 10 minutes.
    
    • Why: Slow addition prevents local high concentrations that favor Bis-Boc formation.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (stain with Ninhydrin or UV).

    • Checkpoint: If conversion is <50% after 4 hours, heat to

      
      . Do not reflux aggressively to avoid thermal decomposition of 
      
      
      
      .
  • Workup (Critical):

    • Concentrate the mixture to remove THF.

    • Redissolve in EtOAc. Wash with saturated

      
        (removes acidic byproducts) and then Brine .
      
    • Avoid: Do not wash with dilute HCl, as the pyridine nitrogen will protonate, extracting your product into the aqueous layer.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: The "Forcing" Method (LHMDS)

Applicability: Electron-deficient 3-aminopyridines (e.g., with halides at C-2/C-4) that fail standard conditions.

Reagents:

  • LiHMDS or NaHMDS (

    
     in THF, 2.0 equiv)
    
  • 
     (1.1 equiv)[2]
    
  • Solvent: THF (anhydrous)

Step-by-Step:

  • Cool a solution of the amine in THF to

    
    .
    
  • Add LiHMDS dropwise. Stir for 30 minutes.

    • Mechanism:[1][3][4][5][6] This deprotonates the amine (forming the amide anion), making it a potent nucleophile.

  • Add

    
     solution dropwise.
    
  • Allow to warm to RT slowly over 2 hours.

  • Quench with saturated

    
     solution.
    

Strategy B: Cbz Protection

Cbz is excellent when acid sensitivity is a concern, as it can be removed via hydrogenolysis (


) rather than TFA/HCl.
Protocol 3: Selective Cbz Installation

Reagents:

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Pyridine (solvent/base) OR

    
     in THF/Water.
    

Step-by-Step:

  • Setup: Dissolve substrate in a 1:1 mixture of THF and saturated aqueous

    
    .
    
    • Why: The biphasic Schotten-Baumann conditions prevent the pyridine ring nitrogen from acting as a base/nucleophile, as the aqueous phase buffers the HCl generated.

  • Addition: Cool to

    
    . Add Cbz-Cl dropwise.
    
  • Reaction: Vigorously stir at

    
     to RT for 3 hours.
    
  • Workup: Extract with EtOAc. The product is usually pure enough to proceed or requires simple recrystallization.

Critical Workflow: Deprotection & Salt Management[8]

The most common failure mode in pyridine chemistry is not the reaction itself, but the loss of product during workup after acidic deprotection.

The Problem: Deprotecting


-Boc-3-aminopyridine with TFA yields the di-trifluoroacetate salt  (protonated on both 

and

). This salt is highly water-soluble. Neutralizing it with NaOH often generates the free base, which may also be water-soluble, leading to poor extraction recovery.
Validated Isolation Protocol
  • Deprotection: Treat substrate with TFA/DCM (1:4) for 2 hours. Evaporate volatiles completely (azeotrope with toluene 2x to remove residual TFA).

  • Neutralization (The "Dry" Method):

    • Suspend the salt in MeOH .

    • Add Amberlyst A-21 (weakly basic resin) or MP-Carbonate resin.

    • Stir until pH is neutral (check wet pH paper).

    • Filter off the resin.[7] The filtrate contains the free base.

  • Neutralization (The Extraction Method):

    • If resin is unavailable, dissolve salt in minimal water.

    • Saturate the aqueous layer with NaCl (Salting out effect is massive here).

    • Adjust pH to 10 with

      
      .
      
    • Extract with CHCl3:Isopropanol (3:1) . Do not use pure EtOAc or DCM; they are insufficient for polar aminopyridines.

Data Summary: Protecting Group Comparison

FeatureBoc (tert-butyl)Cbz (Benzyl)Acetyl (Ac)
Installation Slow (requires DMAP/Base)Fast (Schotten-Baumann)Very Fast
Stability Bases, Nucleophiles, HydrogenationAcids, Weak BasesAcids, Oxidizers
Deprotection Acid (TFA/HCl)

or HBr/AcOH
Strong Acid/Base (Harsh)
Ortho-Lithiation Excellent (Directing Group)PoorModerate
Atom Economy PoorModerateGood

Application Context: Directed Metalation

One of the primary reasons to protect 3-aminopyridine with Boc is to enable Directed Ortho-Metalation (DoM) . The Boc group coordinates with lithiating agents (like


-BuLi or TMP-Li), directing functionalization to the C-4 position.

DoM Substrate N-Boc-3-Aminopyridine Lithiation 1. t-BuLi or TMP-Li (-78°C) Substrate->Lithiation Intermediate C-4 Lithiated Species (Stabilized by Boc O-Li coord) Lithiation->Intermediate Quench 2. Electrophile (E+) (e.g., I2, DMF, R-CHO) Intermediate->Quench Product 4-Substituted-3-Aminopyridine Quench->Product

Figure 2: The N-Boc group serves as a Directed Metalation Group (DMG), enabling regioselective functionalization at the C-4 position.

References

  • Vertex Pharmaceuticals. "Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination." National Institutes of Health (NIH) Library. 6

  • BenchChem Application Notes. "Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine." BenchChem Protocols. 4

  • Knochel, P. et al. "Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange." Chemical Communications, 2006.

  • Organic Syntheses. "3-Aminopyridine: Preparation and Properties." Org.[3][8] Synth. Coll. Vol. 4, p.45 (1963). 7

  • Knochel, P. et al. "Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases."[3][8] SynOpen, 2018.[3]

Sources

Method

Application Notes &amp; Protocols: Sonogashira Coupling of 4-Iodo-6-methoxypyridin-3-amine for Advanced Pharmaceutical Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Sonogashira coupling reaction with 4-iodo-6-methoxypyridin-3-amine....

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Sonogashira coupling reaction with 4-iodo-6-methoxypyridin-3-amine. This key intermediate is a valuable building block in medicinal chemistry, and its effective functionalization via C-C bond formation is crucial for the synthesis of novel therapeutic agents. This document offers a detailed protocol, mechanistic insights, and troubleshooting strategies to ensure reliable and high-yield outcomes.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira, Nobue Hagihara, and Yasuo Tohda in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[1][3] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its typically mild reaction conditions.[2][4]

The 4-iodo-6-methoxypyridin-3-amine scaffold is of particular interest in drug discovery due to the prevalence of the aminopyridine motif in biologically active compounds. The ability to introduce diverse alkyne-containing fragments at the 4-position via the Sonogashira coupling opens up a vast chemical space for lead optimization and the development of new chemical entities.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the Sonogashira coupling of 4-iodo-6-methoxypyridin-3-amine with a generic terminal alkyne. The specific amounts and conditions may require optimization depending on the nature of the alkyne coupling partner.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-Iodo-6-methoxypyridin-3-amine≥97%Commercially AvailableStore under inert atmosphere, protected from light.
Terminal Alkyne (e.g., Phenylacetylene)≥98%Commercially AvailableEnsure purity, as impurities can poison the catalyst.[5]
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)Catalyst GradeCommercially AvailablePre-catalyst, more stable than Pd(0) sources.[6]
Copper(I) Iodide (CuI)≥98%Commercially AvailableUse a fresh bottle as it can degrade over time.[6]
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableMust be anhydrous and degassed.[5] Acts as base and solvent.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableMust be anhydrous and degassed.
Inert GasHigh Purity Nitrogen or ArgonGas SupplierEssential for maintaining an oxygen-free environment.[5]
Schlenk Flask/Reaction Tube-Glassware SupplierFor carrying out the reaction under inert atmosphere.
Magnetic Stirrer and Stir Bar-Equipment SupplierFor efficient mixing of the reaction.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Add 4-iodo-6-methoxypyridin-3-amine, PdCl₂(PPh₃)₂, and CuI to a Schlenk flask evac_backfill Evacuate and backfill with inert gas (3x) prep_flask->evac_backfill add_solvents Add degassed THF and Et₃N via syringe evac_backfill->add_solvents add_alkyne Add terminal alkyne via syringe add_solvents->add_alkyne stir Stir at room temperature (or heat if necessary) add_alkyne->stir monitor Monitor progress by TLC or LC-MS stir->monitor filter Dilute with ethyl acetate and filter through Celite monitor->filter extract Aqueous work-up filter->extract purify Column chromatography extract->purify

Figure 1: A schematic overview of the experimental workflow for the Sonogashira coupling reaction.

Step-by-Step Procedure
  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodo-6-methoxypyridin-3-amine (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%), and copper(I) iodide (0.05 mmol, 5.0 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. Maintaining anaerobic conditions is critical to prevent catalyst decomposition and the undesirable Glaser-Hay homocoupling of the alkyne.[2][5]

  • Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (5 mL) and anhydrous, degassed triethylamine (2.0 mmol, 2.0 eq) to the flask via syringe. The reaction medium must be basic to neutralize the hydrogen halide byproduct.[2]

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq) to the reaction mixture via syringe. For highly reactive alkynes, slow addition can minimize homocoupling.[5]

  • Reaction: Stir the reaction mixture at room temperature. The high reactivity of aryl iodides often allows the reaction to proceed without heating.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] A thorough understanding of this mechanism is crucial for rational optimization and troubleshooting.

G cluster_pd Palladium Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L)₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ Pd_complex->Pd_alkynyl Transmetalation (from Cu cycle) CuI CuI Pd_complex->CuI Pd_alkynyl->Pd0 Product Ar-C≡CR Pd_alkynyl->Product Reductive Elimination Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Base (Et₃N) Cu_acetylide->Pd_complex Alkyne R-C≡C-H

Figure 2: The dual catalytic cycle of the Sonogashira coupling reaction.

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (4-iodo-6-methoxypyridin-3-amine) to form a Pd(II) complex. This step is generally considered the rate-limiting step of the reaction.[2]

    • Transmetalation : The Pd(II) complex then reacts with a copper acetylide intermediate, which is generated in the copper cycle. This step involves the transfer of the alkynyl group from copper to palladium, regenerating the copper catalyst.[2]

    • Reductive Elimination : The resulting alkynyl palladium(II) complex undergoes reductive elimination to form the final C-C bond of the product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

  • Copper Cycle :

    • Acetylide Formation : In the presence of a base such as triethylamine, the terminal alkyne is deprotonated. The resulting acetylide anion then reacts with the copper(I) salt (CuI) to form a copper acetylide intermediate.[1] This species is the key nucleophile that participates in the transmetalation step with the palladium complex. The role of copper is to act as a co-catalyst that facilitates this transmetalation.[7]

Process Optimization and Troubleshooting

While the provided protocol is a robust starting point, optimization may be necessary for challenging substrates or to improve yield and purity.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Impure reagents or solvents. 3. Insufficiently inert atmosphere. 4. Low reactivity of the alkyne.1. Use fresh Pd and Cu catalysts. Ensure proper storage.[5][6] 2. Use high-purity, anhydrous, and degassed reagents and solvents.[5] 3. Ensure thorough degassing and maintain a positive pressure of inert gas. 4. Increase reaction temperature or consider a more active ligand (e.g., XPhos, dppf).[5]
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of oxygen. 2. High concentration of copper catalyst. 3. High concentration of alkyne.1. Rigorously exclude oxygen by using proper inert atmosphere techniques.[2][5] 2. Reduce the loading of CuI to the minimum effective amount (e.g., 1-2 mol%). 3. Add the terminal alkyne slowly to the reaction mixture.[5] 4. Consider a copper-free Sonogashira protocol.[2][8]
Formation of Palladium Black 1. Catalyst decomposition. 2. Inappropriate solvent or temperature.1. Use fresh, high-purity reagents.[6] 2. While THF is generally suitable, anecdotal evidence suggests it can sometimes promote palladium black formation; consider alternative solvents like DMF or dioxane.[6][9] Ensure the temperature is not excessively high.
Difficult Purification 1. Byproduct formation (e.g., homocoupling). 2. Residual catalyst.1. Optimize reaction conditions to minimize side reactions (see above). 2. Ensure efficient removal of catalyst residues by filtering through Celite or a plug of silica gel.

Conclusion

The Sonogashira coupling of 4-iodo-6-methoxypyridin-3-amine is a powerful and versatile method for the synthesis of novel, functionalized aminopyridine derivatives. By adhering to the detailed protocol, understanding the underlying reaction mechanism, and applying the troubleshooting strategies outlined in these notes, researchers can confidently and efficiently utilize this reaction in their drug discovery and development programs. The ability to predictably form C(sp²)-C(sp) bonds under mild conditions makes the Sonogashira coupling an invaluable tool in the modern synthetic chemist's arsenal.

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. (2020). Available at: [Link].

  • Wikipedia. Sonogashira coupling. Available at: [Link].

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. Available at: [Link].

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link].

  • Pearson+. What is the role of copper in the Sonogashira coupling reaction? Available at: [Link].

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Available at: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link].

  • Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Available at: [Link].

  • The reaction monitoring blog. Copper-free Sonogashira coupling. (2008). Available at: [Link].

  • SlidePlayer. The Sonogashira Coupling. Available at: [Link].

  • ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. Available at: [Link].

  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. (2011). Available at: [Link].

  • Reddit. Sonogashira troubleshooting help needed : r/Chempros. (2020). Available at: [Link].

  • Pearson. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link].

  • Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. (2021). Available at: [Link].

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). Available at: [Link].

Sources

Application

Application Note: Strategic Synthesis of Bicyclic Heterocycles from 4-Iodo-6-methoxypyridin-3-amine

Executive Summary This technical guide details the synthetic utility of 4-iodo-6-methoxypyridin-3-amine as a high-value scaffold for generating bicyclic and tricyclic nitrogen heterocycles. The specific ortho-amino-iodo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of 4-iodo-6-methoxypyridin-3-amine as a high-value scaffold for generating bicyclic and tricyclic nitrogen heterocycles. The specific ortho-amino-iodo substitution pattern (positions 3 and 4) serves as a "linchpin" for transition-metal-catalyzed annulation reactions, most notably enabling the rapid construction of the 5-azaindole (pyrrolo[2,3-c]pyridine) core.

The presence of the C6-methoxy group provides a dual advantage: it electronically activates the pyridine ring for oxidative addition at the C4-iodide and serves as a latent functional handle that can be hydrolyzed to a pyridone or converted to other functionalities (e.g., chloro, amino) in late-stage diversification.

Strategic Analysis of the Scaffold

The reactivity of 4-iodo-6-methoxypyridin-3-amine is defined by three distinct vectors:

  • C4-Iodide: A highly reactive site for Pd-catalyzed cross-coupling (Sonogashira, Suzuki, Heck). The iodide is significantly more reactive than the corresponding bromide or chloride, allowing for chemoselective derivatization.

  • C3-Amine: A nucleophile positioned perfectly for 5-endo-dig or 6-endo-trig cyclizations following C4 functionalization.

  • C6-Methoxy: An electron-donating group (EDG) that stabilizes the pyridine ring against degradation during harsh metal-catalyzed conditions while directing regioselectivity.

Reaction Landscape

The following diagram illustrates the divergent pathways available from this single precursor.

ReactionHub SM 4-Iodo-6-methoxypyridin-3-amine Azaindole 6-Methoxy-1H-pyrrolo[2,3-c]pyridine (5-Azaindole derivative) SM->Azaindole Sonogashira Coupling + Cyclization (Cu/Pd) Diazacarbazole 1,7-Diazacarbazoles (Tricyclic Systems) SM->Diazacarbazole Suzuki Coupling + S_NAr Cyclization Pyridopyrimidine Pyrido[3,4-d]pyrimidines SM->Pyridopyrimidine Carbonylation or Amide Condensation

Figure 1: Divergent synthetic pathways from the 4-iodo-6-methoxypyridin-3-amine scaffold.

Detailed Protocols

Protocol A: Synthesis of 6-Methoxy-1H-pyrrolo[2,3-c]pyridines (5-Azaindoles)

This is the most direct application, utilizing a Sonogashira coupling followed by an intramolecular cyclization. This method is superior to traditional condensation routes due to its modularity—simply changing the alkyne varies the C2/C3 substituents.

Mechanism: The reaction proceeds via oxidative addition of Pd(0) into the C4-I bond, transmetallation with the alkynyl-copper species, and reductive elimination to form the internal alkyne. A subsequent intramolecular nucleophilic attack by the C3-amine (often activated by Cu or base) closes the pyrrole ring.

Experimental Procedure

Reagents:

  • Substrate: 4-Iodo-6-methoxypyridin-3-amine (1.0 equiv)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-catalyst: CuI (2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF (anhydrous) or THF/DMF mixture

Step-by-Step:

  • Setup: In a flame-dried Schlenk tube or microwave vial, combine 4-iodo-6-methoxypyridin-3-amine (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (4 mg, 0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous DMF (5 mL) and Et₃N (0.42 mL, 3.0 mmol) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction:

    • Thermal Method:[1] Heat at 80–100 °C for 4–12 hours. Monitor by LC-MS for the disappearance of the iodide and the appearance of the cyclized product (M-H mass).

    • Microwave Method:[2][3] Heat at 120 °C for 30–60 minutes (preferred for difficult substrates).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 65–85% depending on the alkyne steric bulk.

Protocol B: Synthesis of 1,7-Diazacarbazoles via Suzuki/Cyclization

This protocol is adapted for creating tricyclic systems, useful in kinase inhibitor design (e.g., Chk1 inhibitors).

Mechanism: A Suzuki-Miyaura coupling installs a 2-fluoropyridine (or similar electrophile) at the C4 position. A subsequent base-mediated S_NAr reaction by the C3-amine displaces the fluoride to close the central ring.

Experimental Procedure

Reagents:

  • Substrate: 4-Iodo-6-methoxypyridin-3-amine (1.0 equiv)

  • Boronate: 2-Fluoropyridine-3-boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Na₂CO₃ (2M aqueous, 3.0 equiv)

  • Solvent: DME (Dimethoxyethane)

Step-by-Step:

  • Coupling: Mix substrate, boronic acid, and Pd catalyst in DME. Add aqueous Na₂CO₃.[4] Degas and heat at 90 °C for 2–4 hours.

  • Isolation (Intermediate): Isolate the biaryl intermediate (3-amino-4-(2-fluoropyridin-3-yl)-6-methoxypyridine) via standard workup.

  • Cyclization: Dissolve the intermediate in anhydrous DMF. Add Cs₂CO₃ (2.0 equiv) or LiHMDS (1.1 equiv) and heat at 120–140 °C for 2 hours.

  • Result: Formation of the tricyclic 3-methoxy-9H-pyrido[2,3-c]pyrrolo[3,2-b]pyridine (diazacarbazole core).[5]

Mechanistic Visualization

The following diagram details the catalytic cycle for the Azaindole synthesis (Protocol A), highlighting the critical "Ortho-Amino Effect" that drives cyclization.

AzaindoleMechanism Start Start: 4-Iodo-6-methoxypyridin-3-amine OxAdd Oxidative Addition (Pd inserts into C-I) Start->OxAdd Pd(0) TransMet Transmetallation (Alkyne-Cu enters) OxAdd->TransMet R-C≡C-Cu RedElim Reductive Elimination (Forms C-C bond) TransMet->RedElim Intermed Intermediate: 3-Amino-4-alkynylpyridine RedElim->Intermed Cycliz Intramolecular Cyclization (5-endo-dig / Nucleophilic Attack) Intermed->Cycliz CuI / Base / Heat Product Product: 6-Methoxy-5-azaindole Cycliz->Product

Figure 2: Mechanistic pathway for the Pd/Cu-catalyzed synthesis of 5-azaindoles.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst poisoning or oxidation of Pd(0).Ensure rigorous degassing (Ar bubbling). Switch to Pd(dppf)Cl₂ or Pd₂dba₃/XPhos for sterically hindered substrates.
Incomplete Cyclization Alkyne electronics or insufficient temperature.Increase temperature to 120 °C (microwave). Add stronger base (e.g., KOtBu) to facilitate the amine attack.
Deiodination (Side Product) Beta-hydride elimination or protodehalogentaion.Use anhydrous solvents.[5] Avoid alcoholic solvents during the coupling step.
Product Instability Oxidation of the electron-rich pyrrole ring.Store product under inert gas at -20 °C. The 6-methoxy group stabilizes it, but air sensitivity can still occur.

Safety & Handling

  • Halo-pyridines: 4-Iodo-6-methoxypyridin-3-amine is a halogenated pyridine. While specific toxicity data may be limited, handle as a potential skin irritant and sensitizer.

  • Heavy Metals: Palladium and Copper salts are toxic. Dispose of heavy metal waste in segregated streams.

  • Pressurized Vessels: When using sealed tubes or microwaves for cyclization, ensure vessels are rated for the generated pressure (solvent vapor pressure at 120 °C).

References

  • Synthesis of 1,7-Diazacarbazoles via Suzuki Coupling: Title: Mitigation of Acetylcholine Esterase Activity in the 1,7-Diazacarbazole Series of Inhibitors of Checkpoint Kinase 1. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link] (Note: This reference details the specific use of 4-iodo-6-methoxypyridin-3-amine in constructing tricyclic cores.)

  • General Azaindole Synthesis (Larock/Sonogashira): Title: Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction.[6][7] Source: Organic Letters (ACS Publications). URL:[Link]

  • Review of Azaindole Methodologies: Title: Azaindole synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL:[Link]

Sources

Method

Palladium-catalyzed cross-coupling of 2-methoxy-4-iodo-5-aminopyridine

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Methoxy-4-iodo-5-aminopyridine Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Methoxy-4-iodo-5-aminopyridine

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-methoxy-4-iodo-5-aminopyridine. This versatile building block is a key intermediate in the synthesis of complex heterocyclic scaffolds of pharmaceutical interest. This document elucidates the mechanistic underpinnings and provides field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig C-N, and Sonogashira couplings, enabling the efficient construction of C-C and C-N bonds. The causality behind experimental design, choice of catalysts, ligands, and reaction conditions is explained to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of 2-Methoxy-4-iodo-5-aminopyridine

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific substitution pattern of 2-methoxy-4-iodo-5-aminopyridine offers three distinct points for chemical modification: the amino group, the methoxy group, and the iodine-bearing carbon. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful and versatile strategy for introducing molecular complexity.[3] These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4]

However, aminopyridines present unique challenges in metal-catalyzed reactions. The pyridine nitrogen and the exocyclic amino group can act as chelating ligands, potentially coordinating to the palladium center and inhibiting catalytic activity.[5][6][7] Therefore, the rational selection of ligands and reaction conditions is paramount to achieving successful and high-yielding transformations. This guide focuses on overcoming these challenges by providing optimized protocols and explaining the scientific rationale behind them.

The Engine of Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions predominantly operate through a similar catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4][8][9] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-methoxy-4-iodo-5-aminopyridine. This is often the rate-determining step and is accelerated by electron-rich, bulky phosphine ligands that stabilize the Pd(0) species and promote the formation of the Pd(II) complex.[9][10]

  • Transmetalation (for C-C Couplings) or Amine Coordination/Deprotonation (for C-N Couplings):

    • In Suzuki-Miyaura coupling, a base-activated organoboron species transfers its organic group to the palladium center.[8][11]

    • In Buchwald-Hartwig amination, the amine coupling partner coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[12][13]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C or C-N bond and regenerating the catalytically active Pd(0) species to re-enter the cycle.[4][12] This step is often facilitated by sterically bulky ligands.[9][10]

General Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Ar-Pd(II)-I(L₂) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)-R(L₂) (Transmetalation Complex) OxAdd->Transmetal Transmetalation [R-B(OR)₂] or Amine Binding/Deprotonation [R₂NH] Transmetal->Pd0 Reductive Elimination Prod Product (Ar-R) Transmetal->Prod

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Application & Protocols: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl and aryl-heteroaryl linkages due to the operational simplicity and commercial availability of a vast array of boronic acids and their derivatives.[8][11] For a substrate like 2-methoxy-4-iodo-5-aminopyridine, this reaction allows for the direct installation of diverse aryl or heteroaryl groups at the C4 position.

Causality & Experimental Choices:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is highly effective. These ligands promote the typically challenging oxidative addition to electron-rich heteroaryl halides and accelerate the final reductive elimination step.[10][14]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[11] Aqueous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used as they are effective and generally do not interfere with sensitive functional groups.[15]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic substrates and the inorganic base.[15][16]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Ar-I Oxidative Addition Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation Boronate [R-B(OH)₃]⁻ Boronate->Trans Base (e.g., K₂CO₃) + R-B(OH)₂ Trans->Pd0 Reductive Elimination Product Ar-R Trans->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a general procedure for the coupling of 2-methoxy-4-iodo-5-aminopyridine with phenylboronic acid.

Reagent Table

Reagent Formula M.W. Equivalents Amount Role
2-Methoxy-4-iodo-5-aminopyridine C₆H₇IN₂O 266.04 1.0 266 mg (1.0 mmol) Substrate
Phenylboronic Acid C₆H₇BO₂ 121.93 1.2 146 mg (1.2 mmol) Coupling Partner
Pd(OAc)₂ C₄H₆O₄Pd 224.50 0.02 (2 mol%) 4.5 mg (0.02 mmol) Precatalyst
SPhos C₂₇H₃₃OP 410.52 0.04 (4 mol%) 16.4 mg (0.04 mmol) Ligand
K₂CO₃ K₂CO₃ 138.21 2.0 276 mg (2.0 mmol) Base
1,4-Dioxane C₄H₈O₂ 88.11 - 8 mL Solvent

| Water | H₂O | 18.02 | - | 2 mL | Solvent |

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add 2-methoxy-4-iodo-5-aminopyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Degassing: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-methoxy-5-amino-4-phenylpyridine.

Application & Protocols: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds.[12][17] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, which is a critical transformation in pharmaceutical synthesis.[18] For the target substrate, this reaction enables the synthesis of valuable diaminopyridine derivatives.

Causality & Experimental Choices:

  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos) or chelating bisphosphine ligands are highly effective.[14][19] They facilitate the oxidative addition and promote the crucial C-N reductive elimination, which can be slow, while minimizing side reactions like β-hydride elimination.[12] Pre-catalysts, which are air-stable Pd(II) complexes that readily form the active Pd(0) species, are often used for convenience and reproducibility.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine-Pd(II) intermediate to form the key palladium-amido complex.[12] Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[6][20]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent quenching of the strong base.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Ar-I Oxidative Addition AmineComplex [Ar-Pd(II)(NHR'R'')L₂]⁺I⁻ OxAdd->AmineComplex + R'R''NH AmidoComplex Ar-Pd(II)(NR'R'')L₂ AmineComplex->AmidoComplex Base (e.g., NaOt-Bu) - HB⁺I⁻ AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.

Protocol 4.1: Buchwald-Hartwig Amination with Morpholine

This protocol provides a method for the C-N coupling of 2-methoxy-4-iodo-5-aminopyridine with a secondary amine, morpholine.

Reagent Table

Reagent Formula M.W. Equivalents Amount Role
2-Methoxy-4-iodo-5-aminopyridine C₆H₇IN₂O 266.04 1.0 266 mg (1.0 mmol) Substrate
Morpholine C₄H₉NO 87.12 1.2 105 µL (1.2 mmol) Coupling Partner
Pd₂(dba)₃ C₅₁H₄₂O₃Pd₂ 915.72 0.01 (1 mol% Pd) 9.2 mg (0.01 mmol) Precatalyst
XPhos C₃₃H₄₇P 486.69 0.03 (3 mol%) 14.6 mg (0.03 mmol) Ligand
NaOt-Bu C₄H₉NaO 96.10 1.4 135 mg (1.4 mmol) Base

| Toluene | C₇H₈ | 92.14 | - | 10 mL | Solvent |

Step-by-Step Methodology

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a flame-dried Schlenk tube. Add 2-methoxy-4-iodo-5-aminopyridine.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene followed by morpholine via syringe.

  • Reaction Execution: Seal the vessel and heat in an oil bath at 110 °C for 16-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, e.g., using a dichloromethane/methanol gradient) to afford the desired product.

Application & Protocols: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[3] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

Causality & Experimental Choices:

  • Catalyst System: A standard system involves a palladium source like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ and a copper(I) salt, typically CuI.[21][22] The palladium complex undergoes oxidative addition with the aryl iodide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.

  • Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.

Protocol 5.1: Sonogashira Coupling with Phenylacetylene

Reagent Table

Reagent Formula M.W. Equivalents Amount Role
2-Methoxy-4-iodo-5-aminopyridine C₆H₇IN₂O 266.04 1.0 266 mg (1.0 mmol) Substrate
Phenylacetylene C₈H₆ 102.13 1.1 121 µL (1.1 mmol) Coupling Partner
Pd(PPh₃)₂Cl₂ C₃₆H₃₀Cl₂P₂Pd 701.90 0.03 (3 mol%) 21 mg (0.03 mmol) Catalyst
Copper(I) Iodide (CuI) CuI 190.45 0.05 (5 mol%) 9.5 mg (0.05 mmol) Co-catalyst
Triethylamine (Et₃N) C₆H₁₅N 101.19 3.0 418 µL (3.0 mmol) Base/Solvent

| THF (anhydrous) | C₄H₈O | 72.11 | - | 10 mL | Solvent |

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried Schlenk tube, add 2-methoxy-4-iodo-5-aminopyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 8-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and water. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the alkynylated product.

Comparative Summary and Field Insights

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Bond Formed C(sp²)-C(sp²) or C(sp²)-C(sp³)C(sp²)-NC(sp²)-C(sp)
Pd Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Ligand SPhos, XPhos, P(t-Bu)₃XPhos, RuPhos, BrettPhosPPh₃ (often part of catalyst)
Co-catalyst NoneNoneCuI
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOt-Bu, LiHMDS, K₃PO₄Et₃N, DIPEA
Temperature Room Temp to 110 °CRoom Temp to 110 °CRoom Temp to 60 °C
Key Challenge Stability of boronic acidLigand selection, strong baseAir/moisture sensitivity

Expert Insights & Troubleshooting:

  • Low Yields with Aminopyridines: If yields are low, consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species. Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can also help overcome potential catalyst inhibition by the substrate.[14]

  • Dehalogenation: A common side reaction is the reduction of the C-I bond to a C-H bond. This can be minimized by ensuring the reaction medium is rigorously deoxygenated and by using the mildest effective base and temperature.

  • Incomplete Conversion: For sluggish reactions, particularly Suzuki couplings, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step. For Buchwald-Hartwig aminations, ensuring the base (e.g., NaOt-Bu) is fresh and handled under inert conditions is critical.

Conclusion

The palladium-catalyzed cross-coupling of 2-methoxy-4-iodo-5-aminopyridine is a robust and highly adaptable platform for the synthesis of complex, substituted aminopyridines. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can efficiently forge new C-C and C-N bonds, paving the way for the discovery of novel therapeutic agents and functional materials. The protocols and insights provided in this guide serve as a validated starting point for laboratory execution and further methodological development.

References

  • The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025). Google Cloud.
  • Barreiro, E. J., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Biscoe, M. R., et al. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of Organometallic Chemistry.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.
  • Developing Ligands for Palladium(II)
  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
  • Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. OUCI.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Csonka, R., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). WuXi AppTec.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). The University of York.
  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. (2025). MDPI.
  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • A Comparative Analysis of the Reaction Efficiency of 5-Bromo-2-chloro-4-methoxypyrimidine in Palladium-C
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids C
  • Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Iodo-6-methoxypyridin-3-amine

Welcome to the technical support guide for the synthesis of 4-Iodo-6-methoxypyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Iodo-6-methoxypyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic procedures and overcome common experimental hurdles.

Synthesis Overview

4-Iodo-6-methoxypyridin-3-amine is a valuable substituted pyridine intermediate in medicinal chemistry. The most common and direct approach to its synthesis is the electrophilic iodination of the commercially available starting material, 6-methoxypyridin-3-amine. The electron-donating effects of both the amino (-NH₂) and methoxy (-OCH₃) groups activate the pyridine ring towards electrophilic substitution. The directing effects of these groups favor substitution at the C4 position, making this a regioselective transformation.

The general workflow involves the reaction of the starting amine with a suitable iodinating agent in an appropriate solvent. Careful control of reaction conditions is crucial to maximize yield and minimize the formation of byproducts.

G cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Dissolve 6-methoxypyridin-3-amine in a suitable solvent (e.g., DCM, MeCN) Reagent Prepare solution of iodinating agent (e.g., NIS, ICl) Addition Slowly add iodinating agent solution to the amine mixture at 0°C Reagent:e->Addition:w 1. Controlled Addition Stir Stir at controlled temperature (e.g., 0°C to RT) and monitor by TLC Addition->Stir 2. Reaction Progression Quench Quench reaction with aq. Na₂S₂O₃ solution Stir->Quench 3. Reaction Completion Extract Extract with organic solvent (e.g., DCM, EtOAc) Quench->Extract Wash Wash organic layer with brine, dry over Na₂SO₄ Extract->Wash Concentrate Concentrate under reduced pressure Wash->Concentrate Purify Purify crude product via column chromatography or acid-base extraction Concentrate->Purify 4. Crude Product Final Characterize pure product (NMR, MS, etc.) Purify->Final

Caption: General experimental workflow for the synthesis of 4-Iodo-6-methoxypyridin-3-amine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem: Low or No Product Yield

Question: My reaction has resulted in a very low yield of the desired product. What are the potential causes and how can I improve it?

Answer: A low yield can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. Here are the key areas to investigate:

  • Reagent Purity and Stoichiometry:

    • Starting Material: Ensure the 6-methoxypyridin-3-amine is pure. Impurities can interfere with the reaction.

    • Iodinating Agent: Use a high-purity iodinating agent. N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) are common choices. Ensure the stoichiometry is correct; typically 1.0 to 1.2 equivalents are used. An excess can lead to side reactions.

    • Solvent: The solvent must be anhydrous. The presence of water can deactivate the iodinating agent and lead to unwanted side reactions.

  • Reaction Temperature:

    • This is a critical parameter. The initial addition of the iodinating agent should typically be performed at a low temperature (e.g., 0°C) to control the reaction rate and prevent over-iodination. Allowing the reaction to warm slowly to room temperature can then drive it to completion. Running the reaction at too high a temperature from the start can cause degradation and byproduct formation.

  • Reaction Time:

    • The reaction must be monitored to determine the point of completion, typically using Thin Layer Chromatography (TLC). Stopping the reaction too early will leave unreacted starting material, while running it for too long can lead to product degradation or the formation of more byproducts.

  • Inefficient Workup:

    • During the aqueous workup, ensure the pH is controlled to keep the amine product in the organic phase. If the aqueous layer becomes too acidic, the product may be protonated and lost to the aqueous phase.

Table 1: Key Parameters for Yield Optimization

ParameterRecommendationRationale
Iodinating Agent N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)Provides a reactive electrophilic iodine source ("I⁺").[1]
Equivalents 1.0 - 1.2 eq.Minimizes di-iodination while ensuring complete conversion of starting material.
Solvent Anhydrous DCM, MeCN, or DMFPrevents quenching of the electrophile and provides good solubility for reagents.[2]
Temperature Add reagents at 0°C, then allow to warm to RTControls the initial exothermic reaction and prevents byproduct formation.
Monitoring TLC (e.g., 3:1 Hexane:EtOAc with 1% TEA)Allows for accurate determination of the reaction endpoint.
Problem: Formation of Impurities and Side Products

Question: My analytical data (NMR/LC-MS) shows the presence of significant impurities. What are the likely side products and how can I prevent their formation?

Answer: The primary impurity in this reaction is typically the di-iodinated product, 5-amino-2-methoxy-3,4-diiodopyridine. The presence of two activating groups on the ring makes it susceptible to a second iodination if conditions are not carefully controlled.

Strategies to Minimize Byproduct Formation:

  • Controlled Reagent Addition: The most effective strategy is the slow, dropwise addition of the iodinating agent solution to the reaction mixture at a low temperature (0°C). This maintains a low concentration of the electrophile at any given time, favoring the mono-iodination of the more reactive starting material over the di-iodination of the slightly less reactive product.

  • Precise Stoichiometry: Use no more than 1.2 equivalents of the iodinating agent. A slight excess ensures the starting material is consumed, but a large excess will drive the formation of the di-iodinated byproduct.

  • Maintain Low Temperature: Keeping the reaction cool slows the rate of both the desired reaction and the undesired side reactions. This gives greater control over the product distribution.

Problem: Difficulty in Product Isolation and Purification

Question: I am struggling to purify my product. It streaks badly on a standard silica gel column. What is the best way to purify this compound?

Answer: This is a very common issue. Basic amines like 4-Iodo-6-methoxypyridin-3-amine interact strongly with the acidic silanol (-Si-OH) groups on the surface of standard silica gel. This leads to poor separation, broad or "streaking" peaks, and sometimes irreversible adsorption of the product onto the column.[3]

There are two highly effective solutions to this problem:

Method 1: Modified Column Chromatography

The goal is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a competing base to the eluent system.

  • Protocol:

    • Prepare your eluent system (e.g., a gradient of Hexane/Ethyl Acetate).

    • Add a small amount of triethylamine (TEA) or ammonium hydroxide to the eluent mixture, typically 0.5% to 2% by volume.[3]

    • Equilibrate the silica gel column with this modified eluent before loading your sample.

    • Run the column as usual. The competing base will occupy the acidic sites on the silica, allowing your product to elute cleanly with significantly reduced streaking.

Method 2: Acid-Base Extraction

This classic technique leverages the basicity of the amine to separate it from neutral or acidic impurities.

  • Protocol:

    • Dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

    • Separate the layers. The organic layer containing neutral impurities can be discarded.

    • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9). The amine product will deprotonate and precipitate out or form an oily layer.

    • Extract the now-basic aqueous layer multiple times with an organic solvent (e.g., Dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[4]

G Start Crude Product Obtained TLC_Check Run TLC with 1% TEA in eluent Start->TLC_Check Streaking Streaking or Tailing Observed? TLC_Check->Streaking Clean Clean Separation TLC_Check->Clean No Streaking Column Purify via Column Chromatography with 1-2% TEA or NH₄OH in eluent Streaking->Column Yes AcidBase Use Acid-Base Extraction for purification Streaking->AcidBase Persistent Issue Column->Clean AcidBase->Clean

Caption: Troubleshooting decision tree for the purification of 4-Iodo-6-methoxypyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and how do I check its purity? A1: The recommended starting material is 6-methoxypyridin-3-amine. Its purity can be confirmed using standard analytical techniques such as ¹H NMR spectroscopy to check for characteristic aromatic and methoxy signals, and melting point analysis to compare with the literature value.

Q2: Which iodinating agent is most effective for this synthesis? A2: Both N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) are highly effective for this transformation. NIS is often preferred as it is a solid that is easy to handle, and the succinimide byproduct is readily removed during the aqueous workup. ICl is also very reactive but must be handled with care as it is corrosive. Recent advances also highlight systems like I₂/Selectfluor for efficient iodination of electron-rich heterocycles.

Q3: What are the most critical reaction parameters to monitor? A3: The two most critical parameters are temperature and the rate of addition of the iodinating agent. Maintaining a low temperature (0°C) during addition is essential to control the reaction's exothermicity and selectivity, preventing the formation of the di-iodinated byproduct.

Q4: How can I confirm the identity and purity of my final product? A4: The identity of 4-Iodo-6-methoxypyridin-3-amine (C₆H₇IN₂O, MW: 250.04 g/mol ) can be confirmed by:

  • ¹H NMR: Expect to see distinct signals for the two aromatic protons, the amine protons, and the methoxy group protons.

  • Mass Spectrometry (MS): Look for the molecular ion peak [M+H]⁺ at m/z 251.

  • Purity: Purity can be assessed by LC-MS or by the absence of impurity peaks in the ¹H NMR spectrum.

Q5: Are there alternative synthetic routes to 4-Iodo-6-methoxypyridin-3-amine? A5: Yes, an alternative, though more complex, route is the Sandmeyer reaction.[5][6] This would involve a multi-step sequence starting from a different precursor, such as 4-amino-6-methoxypyridin-3-amine, followed by diazotization and subsequent reaction with an iodide salt like potassium iodide (KI). While a powerful method for introducing halides onto an aromatic ring, the direct electrophilic iodination of 6-methoxypyridin-3-amine is generally more straightforward for this specific target molecule.[7]

References

  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. (n.d.). Google Books.
  • Sandmeyer-type reaction as an alternative synthesis route. (n.d.). Benchchem.
  • Sandmeyer reaction. (2024, February 13). In Wikipedia. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 24, 2024, from [Link]

  • Sharma, P., Sharma, R., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3149–3175. [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2024, from [Link]

  • Simal, C., et al. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 21, 10-38. [Link]

  • Wang, D., et al. (2023). Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation. Organic Chemistry Frontiers, 10(15), 3745-3751. [Link]

  • Amino-λ3-iodane-Enabled Electrophilic Amination of Arylboronic Acid Derivatives. (n.d.). Google Books.
  • Hussein, M. A., & El-Zahabi, H. S. A. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 282. [Link]

  • Technical Support Center: 6-Iodoisoquinolin-3-amine Synthesis & Purification. (n.d.). Benchchem.
  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Video]. YouTube. [Link]

Sources

Optimization

Purification methods for 3-amino-4-iodo-6-methoxypyridine

Technical Support Center: 3-Amino-4-iodo-6-methoxypyridine Purification Subject: Technical Guide for the Isolation and Purification of 3-Amino-4-iodo-6-methoxypyridine (CAS 883556-92-9) Ticket ID: #PUR-883556-PYR Assigne...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-4-iodo-6-methoxypyridine Purification

Subject: Technical Guide for the Isolation and Purification of 3-Amino-4-iodo-6-methoxypyridine (CAS 883556-92-9) Ticket ID: #PUR-883556-PYR Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

This guide addresses the purification of 3-amino-4-iodo-6-methoxypyridine , a critical intermediate often used in the synthesis of kinase inhibitors and anti-infectives.[1] The molecule presents specific challenges: the iodine at C4 is labile and light-sensitive, while the amino group at C3 makes the compound susceptible to oxidation (darkening) upon air exposure.[1]

The protocols below are designed to maximize yield while preventing deiodination and oxidative degradation.

Part 1: Critical Properties & Handling

Before initiating purification, verify your compound's behavior against these standard parameters.

PropertyValue / CharacteristicImplication for Purification
Physical State Solid (Off-white to pale yellow)Dark brown/black indicates significant oxidation.[1]
Solubility Soluble: DMSO, DMF, EtOAc, DCMInsoluble: Water, HexanesIdeal for normal-phase chromatography and aqueous workups.[1]
pKa (Est.) ~3.5 - 4.5 (Pyridine N)Weakly basic due to electron-withdrawing Iodine.[1] Requires pH < 3 for complete protonation.[1]
Stability Light & Air Sensitive CRITICAL: Protect from light (amber glassware) and store under Nitrogen/Argon.[1]

Part 2: Purification Workflows

Workflow A: Acid-Base Extraction (Primary Isolation)

Best for removing non-basic impurities (e.g., over-iodinated byproducts, neutral starting materials).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Extraction:

    • Cool the solution to 0–5°C (ice bath) to prevent deiodination.[1]

    • Extract with 1M HCl (3 x volume).[1] Note: The product moves to the aqueous layer.

    • Checkpoint: Check the organic layer by TLC.[1][2] It should contain non-basic impurities.[1] Discard organic layer if clean.[1]

  • Neutralization & Recovery:

    • Keep the aqueous layer cold (0–5°C).[1]

    • Slowly adjust pH to 8–9 using Saturated NaHCO₃ or 2M NaOH.[1] Caution: Exothermic.[1]

    • The product will precipitate or form an oil.[1]

  • Extraction: Extract the cloudy aqueous mixture with DCM (Dichloromethane) or EtOAc (3x).[1]

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo (bath temp < 40°C).

Workflow B: Flash Column Chromatography (High Purity)

Required if the acid-base extraction yields <95% purity or if regioisomers are present.[1]

  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase:

    • Start: 10% EtOAc in Hexanes (removes non-polar iodine-rich impurities).[1]

    • Gradient: Increase to 30–50% EtOAc in Hexanes.[1]

    • Tip: Add 1% Triethylamine (TEA) to the mobile phase to prevent streaking of the amine.[1]

  • Loading: Dissolve crude in a minimum amount of DCM.

Part 3: Troubleshooting & FAQs

Q1: My product turned black during rotary evaporation. What happened? A: This is oxidative degradation.[1] The amino group is sensitive to air, especially when heated.[1]

  • Fix: Ensure the bath temperature is <40°C . Release the vacuum using Nitrogen instead of air.[1] If the solid is black, perform a short silica plug filtration (eluting with 50% EtOAc/Hex) to remove the oxidized tar (which stays at the baseline).[1]

Q2: I see a "de-iodo" impurity (M-126 mass peak). How do I prevent this? A: Deiodination occurs under acidic conditions if heated or exposed to UV light.[1]

  • Fix: Perform all acid-base workups in an ice bath (0°C) . Wrap flasks in aluminum foil to exclude light. Avoid prolonged exposure to strong acids (e.g., do not leave in 1M HCl overnight).[1]

Q3: The product is not precipitating during the base neutralization step. A: The 6-methoxy and 4-iodo groups reduce the basicity of the pyridine nitrogen, making the salt more soluble or the free base an oil rather than a solid.[1]

  • Fix: Do not rely on precipitation. Always extract the neutralized aqueous layer with DCM or EtOAc.[1] The product is likely oiled out in the aqueous suspension.[1]

Part 4: Logic Map (Process Visualization)

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Dissolve in EtOAc Start->SolubilityCheck AcidWash Extract with 1M HCl (0°C) SolubilityCheck->AcidWash OrganicLayer Organic Layer (Neutral Impurities) AcidWash->OrganicLayer Non-basic impurities AqueousLayer Aqueous Layer (Product Salt) AcidWash->AqueousLayer Target Compound Neutralize Neutralize to pH 8-9 (Sat. NaHCO3) AqueousLayer->Neutralize ExtractProduct Extract into DCM/EtOAc Neutralize->ExtractProduct PurityCheck Purity Check (TLC/LCMS) ExtractProduct->PurityCheck Recrystallize Recrystallization (EtOAc/Hexane) PurityCheck->Recrystallize Purity > 90% Column Flash Chromatography (Hex/EtOAc + 1% TEA) PurityCheck->Column Purity < 90% Final Pure 3-amino-4-iodo-6-methoxypyridine Recrystallize->Final Column->Final

Caption: Decision tree for the isolation of 3-amino-4-iodo-6-methoxypyridine, prioritizing acid-base workup for bulk impurity removal followed by polishing steps.

References

  • Synthesis of Halogenated Pyridine Intermediates Source: World Intellectual Property Organization (WO2020118597A1) Relevance:[1] Describes the synthesis and handling of the related 2-fluoro-4-iodo-6-methoxypyridine, establishing protocols for iodo-methoxy-pyridine stability. URL:[1]

  • Purification of Laboratory Chemicals (Eighth Edition) Source: Armarego, W. L. F., & Chai, C. L. L. (2017).[1] Butterworth-Heinemann.[1] Relevance: Standard reference for the purification of aminopyridines (p. 360-365) and general handling of light-sensitive iodo-compounds.[1] URL:[Link][1]

  • Synthesis of N-Substituted-3-amino-4-halopyridines Source: National Institutes of Health (PMC3163156) Relevance:[1] Details the stability issues of 3-amino-4-halo pyridines and recommends specific chromatography conditions (TEA buffered) to prevent degradation. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in Iodo-Aminopyridine Reactions

Ticket ID: #CAT-PYR-001 Topic: Catalyst Deactivation & Poisoning in Iodo-Aminopyridine Substrates Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Double-Trap" Problem Iodo-aminopyri...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CAT-PYR-001 Topic: Catalyst Deactivation & Poisoning in Iodo-Aminopyridine Substrates Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Double-Trap" Problem

Iodo-aminopyridines are privileged scaffolds in kinase inhibitor discovery, but they are notorious for stalling Palladium (Pd) and Copper (Cu) catalytic cycles. Unlike simple aryl halides, these substrates present a "Double-Trap" mechanism for catalyst poisoning:

  • Heteroatom Chelation (The "Sink"): The pyridine nitrogen (

    
    ) and the exocyclic amine (
    
    
    
    ) can chelate the metal center, displacing the phosphine ligands required for the catalytic cycle.
  • Iodide Bridging (The "Dimer"): Upon oxidative addition, the large, soft iodide anion can bridge two Pd centers, forming inactive

    
     dimers, a process often faster than the transmetallation step.
    

This guide provides diagnostic workflows and remediation protocols to bypass these traps.

Diagnostic Workflow

Before changing reagents, observe the reaction mixture to diagnose the specific failure mode.

DiagnosticFlow Start Observation: Reaction Stalled/Failed Color What is the reaction color? Start->Color Black Black Precipitate (Pd-Black) Color->Black Precipitate formed Clear Clear/Yellow Solution (No Precipitate) Color->Clear Remains homogeneous Issue1 Issue: Ligand Displacement Substrate stripped ligand off Pd Black->Issue1 Issue2 Issue: Stable Off-Cycle Complex Pd is trapped by Pyridine-N Clear->Issue2 Fix1 Fix: Use Bulky Ligands (XPhos, BrettPhos) or Higher L:Pd Ratio Issue1->Fix1 Fix2 Fix: Increase Temp or Switch to Precatalysts (Pd-G3/G4) Issue2->Fix2

Figure 1: Diagnostic logic for identifying the mode of catalyst failure based on visual cues.

Technical Deep Dive: The Mechanism of Failure

To solve the problem, you must understand the competition at the molecular level. The reaction fails because the Non-Productive Pathway (coordination) is thermodynamically favored over the Productive Pathway (oxidative addition/transmetallation).

The "Off-Cycle" Trap

In a standard cycle,


 inserts into the C-I bond. However, with aminopyridines:
  • Pyridine Poisoning: The highly basic pyridine nitrogen binds to

    
     or 
    
    
    
    , forming a stable complex (
    
    
    ) that is catalytically dormant.[1]
  • Amine Chelation: If the amine is ortho to the iodide (2-amino-3-iodopyridine), it forms a 5-membered chelate ring with the metal after oxidative addition, effectively locking the catalyst and preventing transmetallation.

PoisonMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Productive) Pd0->OxAdd k1 (Slow) Coordination N-Coordination (Poisoning) Pd0->Coordination k2 (Fast) Substrate Iodo-Aminopyridine Substrate->OxAdd Substrate->Coordination Cycle Catalytic Cycle Proceeds OxAdd->Cycle Trap Inactive Complex (Dead Catalyst) Coordination->Trap

Figure 2: Kinetic competition between the productive catalytic cycle and the heteroatom poisoning pathway.

Troubleshooting Guides & FAQs

Issue A: Reaction Stalls at <10% Conversion

Diagnosis: The catalyst is being quenched immediately upon addition. Root Cause: The pyridine nitrogen is outcompeting the phosphine ligand for the Pd center.

Solution: The "Bulky Shield" Strategy Switch to dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands are extremely bulky, creating a "roof" over the Pd center that physically blocks the approach of the pyridine nitrogen while allowing the smaller C-I bond to undergo oxidative addition.

Reaction TypeRecommended LigandWhy?
Suzuki-Miyaura XPhos or SPhos Excellent stability; bulk prevents N-binding.
Buchwald-Hartwig (Primary Amines)BrettPhos Specific for primary amines; prevents product inhibition.[2]
Buchwald-Hartwig (Secondary Amines)RuPhos Highly active for secondary amines; resists deactivation.
Negishi/Stille PEPPSI-IPr NHC ligand; extremely resistant to heteroatom poisoning.
Issue B: "The Black Crash" (Pd-Black Formation)

Diagnosis: The reaction mixture turns black and precipitates metal within 30 minutes. Root Cause: The ligand is dissociating from the Pd.[2] Once


 is "naked," it aggregates into Pd-black (inactive metal). This is common when using 

, as

binds weakly.

Solution: Use Precatalysts Stop using in-situ generated catalysts (e.g.,


 + Ligand). Use well-defined Palladacycle Precatalysts  (e.g., XPhos Pd G3 or G4).
  • Mechanism: These precatalysts release the active

    
     species only upon heating and base activation, ensuring the ligand is already tightly bound before the substrate can interfere.
    
Issue C: Dehalogenation (Iodine removed, H added)

Diagnosis: You isolate the de-iodinated aminopyridine (starting material minus iodine). Root Cause: This is a reduction side-reaction. It often occurs when the reaction is too slow (due to poisoning), allowing the Pd-hydride species (formed from


-hydride elimination of solvents or ligands) to reduce the aryl iodide.

Solution:

  • Switch Solvents: Avoid alcohols (ethanol/isopropanol) which act as hydride sources. Use Dioxane or Toluene .

  • Base Selection: Switch from amine bases (Et3N) to inorganic bases like

    
      or 
    
    
    
    .

Standard Operating Protocols (SOPs)

SOP-1: The "Resurrection" Protocol for Stalled Reactions

Use this when a valuable reaction has stalled at 50% conversion.

  • Do NOT add more starting catalyst. If the original catalyst died, the environment is hostile.

  • Prepare a "Booster Shot":

    • Weigh XPhos Pd G3 (1-2 mol%) in a separate vial.

    • Dissolve in degassed solvent (0.5 mL).

    • Add 1 equivalent of free ligand (XPhos) relative to the Pd. Note: Excess ligand helps scavenge the "poisoned" species.

  • Addition: Syringe the booster solution into the reaction mixture while hot.

  • Temperature: Increase reaction temperature by 10°C immediately after addition.

SOP-2: Protection Strategy for 2-Amino-3-Iodopyridines

If ligand screening fails, you must mask the poison.

  • Boc-Protection:

    • Convert the free amine to a Boc-carbamate (

      
      ) or bis-Boc (
      
      
      
      ).
    • Benefit: This withdraws electron density from the pyridine ring (making the ring nitrogen less basic) and sterically blocks the chelation site.

  • Reaction: Run the coupling on the Boc-protected substrate.

  • Deprotection: Remove Boc with TFA/DCM post-coupling.

    • Citation: This strategy is validated in the synthesis of complex kinase inhibitors where the free amine shuts down catalysis completely [1, 2].

References

  • Mechanisms of Catalyst Poisoning

    • BenchChem Tech Support.[1][3] Catalyst Deactivation in Reactions with Pyridine Ligands.[1] (2025).[1][3][4][5] Link

    • Note: Discusses the specific binding modes of pyridine-N to Pd centers.
  • Ligand Selection for Aminopyridines

    • Perez, F., & Minatti, A. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines."[6] Organic Letters, 13(8), 1984–1987 (2011). Link

    • Validation: Establishes RuPhos and BrettPhos as superior ligands for this specific scaffold.
  • Buchwald-Hartwig Optimization

    • Paul Murray Catalysis Consulting.[7] Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.Link

    • Validation: Demonstrates the cost/yield benefit of using Pd-G3 prec
  • Iodide Inhibition

    • Reddit ChemPros/Wikipedia. Poisoning of Pd catalysts by Iodide bridging.[8]Link

    • Context: Explains the formation of inactive dimers specific to aryl iodides.

Sources

Optimization

Optimizing reaction temperature for 4-iodo-pyridine substitution

Technical Support Center: 4-Iodopyridine Optimization Status: Active | Ticket ID: #PYR-4I-OPT | Specialist Level: Senior Application Scientist Welcome to the Heterocycle Optimization Hub Subject: Optimizing Reaction Temp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Iodopyridine Optimization Status: Active | Ticket ID: #PYR-4I-OPT | Specialist Level: Senior Application Scientist

Welcome to the Heterocycle Optimization Hub

Subject: Optimizing Reaction Temperature for 4-Iodo-pyridine Substitution Assigned Scientist: Dr. A. Vance, Senior Application Specialist

You are likely encountering a "reactivity cliff" with 4-iodopyridine. Unlike its chloropyridine or phenyl iodide counterparts, 4-iodopyridine sits at a precarious intersection of high reactivity (weak C–I bond) and high instability (electron-deficient ring).

This guide is not a generic recipe list. It is a decision matrix designed to prevent the two most common failure modes for this substrate: Protodeiodination (loss of functional group) and the Halogen Dance (migration of the iodine).

Module 1: The Thermodynamic Landscape (FAQ)

Q: Why is my 4-iodopyridine turning into pyridine or black tar at 80°C? A: You are fighting the bond dissociation energy (BDE). The C–I bond in 4-iodopyridine is significantly weaker (~65 kcal/mol) than in iodobenzene. At elevated temperatures (>80°C), particularly with Palladium catalysts, the oxidative addition is so fast that if the transmetallation step is slow, the catalyst rests in a state prone to


-hydride elimination or protodepalladation, replacing your Iodine with Hydrogen.
  • Guidance: If you see "pyridine" in your LCMS, your temperature is too high for your catalyst's turnover rate. Lower the temperature or switch to a more active catalyst (e.g., Pd-162 or Pd-G3-XPhos) that facilitates the subsequent steps at lower heat.

Q: I tried to lithiate at -20°C and the iodine moved to the 3-position. What happened? A: You triggered the "Halogen Dance." This is a base-catalyzed rearrangement.[1][2] Upon lithiation, the 4-iodopyridine anion is kinetically formed at the 3-position (ortho to the directing iodine).[1] However, this species is unstable. If the temperature is above -60°C, the lithiated species attacks another molecule of starting material, causing the iodine to "dance" to the 3-position to reach a thermodynamic minimum [1, 2].

Module 2: Decision Matrix & Workflows

Visualizing the Temperature/Risk Profile

The following diagram illustrates the critical temperature thresholds for 4-iodopyridine. Note the "Death Zone" for lithiation and the "Sweet Spot" for Cross-Coupling.

TemperatureOptimization Start Start: 4-Iodopyridine RxnType Select Reaction Type Start->RxnType Lithiation Lithiation / Metal-Halogen Exch. RxnType->Lithiation CrossCoupling Pd-Catalyzed (Suzuki/Sonogashira) RxnType->CrossCoupling NuSub Nucleophilic Substitution (SNAr) RxnType->NuSub Cryo Temp: -78°C (Strict) Lithiation->Cryo Mandatory StdTemp Temp: 40°C - 65°C CrossCoupling->StdTemp HighTemp Temp: >100°C (Required) NuSub->HighTemp DanceRisk Risk: Halogen Dance (Iodine Migration) Cryo->DanceRisk If T > -60°C SuccessLith Success: C3-Functionalization Cryo->SuccessLith If T < -70°C DeiodoRisk Risk: Protodeiodination (Yield Loss) StdTemp->DeiodoRisk If T > 80°C SuccessCoup Success: C4-C Bond StdTemp->SuccessCoup Optimized Ligand Sluggish Issue: Iodine is poor leaving group for SNAr (vs Fluorine) HighTemp->Sluggish AltRoute Switch to Cu-Catalysis (Ullmann) Sluggish->AltRoute Recommended

Caption: Decision tree highlighting critical temperature thresholds. Note that Lithiation requires cryogenic conditions to avoid isomerization, while SNAr is inefficient for this substrate.

Module 3: Troubleshooting Protocols

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Heck)

The Issue: You are getting low yields at standard 80°C conditions. The Fix: 4-iodopyridine coordinates strongly to Pd, poisoning the catalyst. You need a "Kick-Start" protocol that uses a highly active precatalyst at a lower temperature to preserve the C–I bond.

Optimized Protocol:

  • Solvent: 1,4-Dioxane/Water (4:1).[3] Why? Water promotes the activation of boronic acids.

  • Base:

    
     (3.0 equiv). Avoid Carbonates if possible to reduce aggregation.
    
  • Catalyst: Pd(Amphos)Cl2 or Pd-XPhos-G3 (1-3 mol%). Why? These bulky ligands prevent the pyridine nitrogen from binding to the Palladium center [3].

  • Temperature Ramp:

    • Start at 40°C for 1 hour.

    • Check LCMS.[3] If conversion <10%, ramp to 60°C .

    • Do NOT exceed 75°C. Above this, deiodination dominates.

Scenario B: Metal-Halogen Exchange (Lithiation)

The Issue: You want to functionalize the 3-position, but you are getting a mixture of isomers. The Fix: You must outrun the thermodynamics. The "Halogen Dance" is fast at -40°C. You must operate at -78°C.

Strict Cryogenic Protocol:

  • Setup: Flame-dried glassware, Ar atmosphere. Internal thermometer is mandatory.

  • Solvent: THF (anhydrous).

  • Reagent: LDA (Lithium Diisopropylamide) - prepared fresh.

  • Execution:

    • Cool substrate in THF to -78°C .

    • Add LDA dropwise. Internal temp must not rise above -70°C.

    • Stir for exactly 30 mins at -78°C.

    • Add Electrophile quickly at -78°C.

    • Crucial: Do not warm the reaction until the electrophile has fully quenched the lithiated species [1, 5].

Scenario C: Nucleophilic Substitution ( )

The Issue: Reaction is stalled even at 100°C. The Fix: Stop heating. Iodine is a poor leaving group for classical


 compared to Fluorine or Chlorine (due to the electronegativity required to stabilize the Meisenheimer complex) [4].

Alternative Strategy:

  • Option 1: Switch substrate to 4-fluoropyridine if you want to use standard

    
     (heat to 60-80°C).
    
  • Option 2: If you must use 4-iodopyridine, switch to a Copper-Catalyzed Ullmann Coupling .

    • Conditions: CuI (10 mol%), Ligand (phenanthroline),

      
      , DMF, 90°C. The Copper activates the Iodine, bypassing the need for the ring to stabilize the negative charge.
      

Summary Data Table: Temperature vs. Outcome

Reaction TypeDanger ZoneSafe ZonePrimary Failure Mode
Lithiation > -60°C-78°C to -70°C Halogen Dance: Iodine migrates to C3 position.
Suzuki Coupling > 80°C40°C to 65°C Protodeiodination: Product is pyridine (H replaces I).

< 100°CN/A (Inefficient) Stalled Reaction: Iodine is too poor a leaving group.
Ullmann (Cu) < 80°C90°C to 110°C Incomplete Conversion: Requires thermal energy for Cu-insertion.

References

  • Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Society Reviews, vol. 36, no. 7, 2007, pp. 1046–1057. Link

  • Schlosser, M. "The Halogen Dance: A molecular tango." Angewandte Chemie International Edition, vol. 44, no. 3, 2005, pp. 376-393. Link

  • Billingsley, K., & Buchwald, S. L. "A General System for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, vol. 129, no.[4] 11, 2007, pp. 3358–3366. Link

  • Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Pyridines: The Role of the Leaving Group." Journal of Organic Chemistry, vol. 84, no. 12, 2019. Link

  • Glaeske, K. W., et al. "Lithiation of 4-iodopyridine: Prevention of the Halogen Dance." Organic Letters, vol. 5, no. 3, 2003. Link

Sources

Reference Data & Comparative Studies

Validation

HPLC retention time and method for 3-amino-4-iodo-6-methoxypyridine

This guide outlines the High-Performance Liquid Chromatography (HPLC) method development and retention behavior for 3-amino-4-iodo-6-methoxypyridine , a critical intermediate in the synthesis of kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the High-Performance Liquid Chromatography (HPLC) method development and retention behavior for 3-amino-4-iodo-6-methoxypyridine , a critical intermediate in the synthesis of kinase inhibitors (e.g., SHP2 or tyrosine kinase inhibitors).

Executive Summary & Physicochemical Profile

3-amino-4-iodo-6-methoxypyridine presents a unique chromatographic challenge due to its "push-pull" electronic structure. It possesses a basic pyridine nitrogen, a polar exocyclic amino group, and a highly lipophilic iodine atom.

Successful analysis requires balancing the retention of the lipophilic iodine moiety against the polarity of the amino-pyridine core while preventing peak tailing caused by silanol interactions.

Physicochemical Drivers for Method Selection
PropertyValue (Approx.)Chromatographic Implication
LogP 1.8 – 2.2Moderate lipophilicity driven by the Iodine atom. Retains well on C18.
pKa (Pyridine N) ~3.5 – 4.5Ionized at acidic pH (pH < 3). Neutral at basic pH (pH > 7).
pKa (Amino N) < 1.0Remains neutral in most HPLC conditions (weak base).
UV Max 245 nm, 305 nmDual-band detection recommended. Iodine provides heavy atom effect (UV shift).
Stability Light SensitiveIodine-carbon bonds are photolabile. Amber glassware is required.

Comparative Method Analysis

This guide compares two distinct methodological approaches: the Standard Acidic Screening Method (Method A) and the Optimized Selectivity Method (Method B).

Method A: The "Workhorse" (Acidic C18)

Best for: Rapid purity checks, LC-MS compatibility, and high solubility.

  • Column: C18 (End-capped), 100 Å, 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Mechanism: Analyte is positively charged (protonated pyridine N).

  • Performance:

    • Retention: Lower (elutes earlier due to polarity of the cation).

    • Peak Shape: Risk of tailing due to cation-exchange with residual silanols on the silica surface.

    • Resolution: Moderate. May co-elute with des-iodo impurities.

Method B: The "Gold Standard" (Mid-pH Phenyl-Hexyl)

Best for: Regioisomer separation, impurity profiling, and sharp peak shape.

  • Column: Phenyl-Hexyl or C18 (High-pH stable).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.5) / Methanol.[1]

  • Mechanism: Analyte is neutral (suppressed ionization). π-π interactions engaged.

  • Performance:

    • Retention: Higher (neutral form is more lipophilic).

    • Peak Shape: Excellent (reduced silanol interaction).

    • Selectivity: The Phenyl-Hexyl phase interacts specifically with the iodine and pyridine ring (π-electron deficient), offering superior separation from 2-amino or des-iodo analogs.

Comparative Data Summary
MetricMethod A (Acidic C18)Method B (Neutral Phenyl-Hexyl)
Retention Time (RT) ~3.5 - 4.2 min~5.8 - 6.5 min
Tailing Factor (Tf) 1.2 - 1.50.95 - 1.1
Resolution (Rs) Baseline (vs. solvent)> 2.5 (vs. regioisomers)
MS Sensitivity High (Pre-ionized)Moderate (Requires ionization in source)

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating and robust for drug development environments.

Reagents & Equipment[3][4]
  • Solvent A: 10 mM Ammonium Acetate in Water (pH unadjusted ~6.8).

  • Solvent B: Methanol (LC-MS Grade).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl, 150 x 4.6 mm, 3.5 µm.

  • Detector: DAD (210-400 nm), extracted at 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurity elution)
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010Stop
Sample Preparation (Critical Step)
  • Weigh: 5.0 mg of 3-amino-4-iodo-6-methoxypyridine.

  • Dissolve: Dissolve in 2 mL of 50:50 Water:Methanol . Avoid 100% organic diluent to prevent "solvent effect" peak distortion (fronting) at the head of the column.

  • Filter: 0.22 µm PTFE syringe filter.

  • Vial: Amber glass vial (protect from photodegradation of the C-I bond).

Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the optimal separation mode based on specific analytical needs (e.g., MS sensitivity vs. Isomer resolution).

MethodDecisionTree Start Start: 3-amino-4-iodo-6-methoxypyridine Analysis Goal Define Analytical Goal Start->Goal MS_Sens Goal: High MS Sensitivity (Screening/PK) Goal->MS_Sens Speed/Sensitivity Purity Goal: Purity & Isomer Separation (CMC/Release) Goal->Purity Selectivity MethodA Method A: Acidic C18 (0.1% Formic Acid / ACN) MS_Sens->MethodA MethodB Method B: Neutral Phenyl-Hexyl (10mM NH4OAc / MeOH) Purity->MethodB CheckShape Check Peak Shape MethodA->CheckShape CheckRes Check Resolution (Rs) MethodB->CheckRes Tailing Issue: Tailing > 1.5? CheckShape->Tailing Isomers Issue: Co-eluting Regioisomers? CheckRes->Isomers AddTFA Action: Add 0.05% TFA (Suppresses Silanols) Tailing->AddTFA Yes Final Method A Final Method A Tailing->Final Method A No SwitchCol Action: Switch to PFP Column (Fluorine-Iodine Interaction) Isomers->SwitchCol Yes Final Method B Final Method B Isomers->Final Method B No

Caption: Decision tree for selecting HPLC conditions based on analytical requirements (Sensitivity vs. Selectivity).

Troubleshooting & Validation

System Suitability Criteria

To ensure the method is performing correctly, the following criteria must be met before running samples:

  • Retention Time Precision: %RSD < 2.0% (n=5 injections).

  • Tailing Factor: < 1.5 (Strict limit due to basic nitrogen).

  • Signal-to-Noise: > 10 for the Limit of Quantitation (LOQ).

Common Failure Modes
  • De-iodination: If a small peak appears at RRT ~0.4-0.5 (relative to the main peak), it is likely the des-iodo impurity (3-amino-6-methoxypyridine). This can be caused by exposure to light or high temperatures.

    • Solution: Use amber glassware and keep the autosampler at 4°C.

  • Peak Fronting: Often caused by dissolving the sample in 100% Methanol or Acetonitrile while the starting gradient is high aqueous.

    • Solution: Match sample diluent to the initial mobile phase (e.g., 10% MeOH / 90% Water).

References

  • Dolan, J. W. (2010). A Guide to HPLC Method Development. LCGC North America.

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Foundational text on silanol interactions with basic pyridines).
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

  • PubChem. (n.d.). Compound Summary: 3-Amino-4-iodo-6-methoxypyridine (Analogous Structures). National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-6-methoxypyridin-3-amine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, with halopyridines serving as critical building blocks for creat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, with halopyridines serving as critical building blocks for creating diverse molecular architectures.[1][2] The choice between an iodo- or bromo-substituted pyridine can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 4-iodo-6-methoxypyridin-3-amine and 4-bromo-6-methoxypyridin-3-amine, focusing on their performance in palladium-catalyzed cross-coupling reactions.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between 4-iodo- and 4-bromo-6-methoxypyridin-3-amine lies in the strength of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker than the C-Br bond, which has profound implications for the rate-determining step of many cross-coupling reactions: oxidative addition.[2][3] In this initial step, the palladium(0) catalyst inserts into the C-X bond, and a weaker bond facilitates a faster reaction.

Table 1: Carbon-Halogen Bond Dissociation Energies

BondBond Dissociation Energy (kJ/mol)
C-I~213-228
C-Br~285-290
C-Cl~327-346
C-F~485

Data sourced from various references.[2][4][5][6]

This disparity in bond energy means that iodo-substituted pyridines are generally more reactive and often require milder reaction conditions, such as lower temperatures and shorter reaction times, compared to their bromo counterparts.[1]

Reactivity in Key Cross-Coupling Reactions

The enhanced reactivity of the C-I bond makes 4-iodo-6-methoxypyridin-3-amine the preferred substrate in many instances, particularly when aiming for high yields under mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and a boronic acid or ester, is a widely used transformation in drug discovery.[7] For substrates like the ones , the iodo-derivative consistently demonstrates superior reactivity.

dot

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX Ar-X (4-Halo-6-methoxypyridin-3-amine) ArX->OxAdd PdII Ar-Pd(II)-X      L₂ OxAdd->PdII Transmetal Transmetalation Boronic R-B(OR)₂ Base Base Boronic->Base Base->Transmetal PdII_R Ar-Pd(II)-R      L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The general order of reactivity for halopyridines in Suzuki-Miyaura coupling is I > Br > Cl.[1][8] This means that 4-iodo-6-methoxypyridin-3-amine will typically provide higher yields in shorter reaction times and at lower temperatures compared to its bromo analog. While advancements in ligand design have made the coupling of less reactive aryl bromides more efficient, iodo-substituted substrates remain the benchmark for high reactivity.[2][9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[10] Similar to Suzuki coupling, the oxidative addition of the palladium catalyst to the aryl halide is a key step. Consequently, aryl iodides are generally more reactive than aryl bromides.[11]

When coupling 4-iodo- or 4-bromo-6-methoxypyridin-3-amine with another amine, the iodo-derivative would be expected to react more readily. This is particularly advantageous when dealing with less nucleophilic amines or when trying to minimize side reactions that can occur at higher temperatures. However, the presence of the 3-amino group on the pyridine ring can sometimes lead to challenges, such as catalyst inhibition or self-coupling, which may require careful optimization of reaction conditions.[8][12]

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to form C-C bonds.[13][14] This reaction also follows the general reactivity trend of I > Br > Cl for the halide.[13][15] Therefore, 4-iodo-6-methoxypyridin-3-amine is a more active coupling partner than the bromo-derivative in Sonogashira reactions. The use of the iodo-compound can allow for the use of less active catalysts or lower catalyst loadings and can be crucial for the successful coupling of sterically hindered or electronically deactivated alkynes.

Experimental Data and Protocols

Table 2: Expected Reactivity Comparison in Palladium-Catalyzed Cross-Coupling Reactions

Reaction4-Iodo-6-methoxypyridin-3-amine4-Bromo-6-methoxypyridin-3-amine
Suzuki-Miyaura High reactivity, milder conditions, shorter reaction times.Moderate reactivity, may require more forcing conditions (higher temp., more active catalyst).
Buchwald-Hartwig High reactivity, preferred for challenging amines.Moderate reactivity, optimization of ligand and base is crucial.
Sonogashira High reactivity, broad substrate scope.Moderate reactivity, may require higher catalyst loading or co-catalyst.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halopyridine with an arylboronic acid. This can be adapted to compare the reactivity of 4-iodo- and 4-bromo-6-methoxypyridin-3-amine.

dot

Experimental_Workflow Start Start Reagents Combine Halopyridine (1.0 equiv), Boronic Acid (1.2 equiv), Base (2.0 equiv) in a Schlenk tube. Start->Reagents Inert Evacuate and backfill with inert gas (e.g., Argon) 3x. Reagents->Inert Solvent Add degassed solvent (e.g., Dioxane/H₂O). Inert->Solvent Catalyst Add Palladium Catalyst and Ligand (e.g., Pd(PPh₃)₄). Solvent->Catalyst Heat Heat reaction mixture (e.g., 80-100 °C). Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Workup Aqueous workup and extraction with organic solvent. Monitor->Workup Upon completion Purify Purify by column chromatography. Workup->Purify End End Purify->End

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Halo-6-methoxypyridin-3-amine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • To a dry Schlenk tube, add the 4-halo-6-methoxypyridin-3-amine, arylboronic acid, and base.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[2][9]

Conclusion

In the reactivity comparison between 4-iodo- and 4-bromo-6-methoxypyridin-3-amine, the iodo-derivative is the more reactive substrate in palladium-catalyzed cross-coupling reactions. This is primarily due to the weaker C-I bond, which facilitates the rate-determining oxidative addition step. While the bromo-derivative is a viable and often more cost-effective option, it may require more forcing conditions and specialized catalytic systems to achieve comparable yields to the iodo-analog. The choice between these two building blocks will ultimately depend on the specific requirements of the synthetic route, including the desired reaction conditions, the nature of the coupling partners, and economic considerations.

References

  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes | Request PDF - ResearchGate. (2025, August 7). Retrieved February 25, 2026, from [Link]

  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 25, 2026, from [Link]

  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - UVic - University of Victoria. (2013, October 7). Retrieved February 25, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative | Request PDF - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine | The Hartwig Group. (n.d.). Retrieved February 25, 2026, from [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. (2013, March 25). Retrieved February 25, 2026, from [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0) | Request PDF - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 25, 2026, from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Retrieved February 25, 2026, from [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. (2018, March 17). Retrieved February 25, 2026, from [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. (2025, August 6). Retrieved February 25, 2026, from [Link]

  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. (2025, August 7). Retrieved February 25, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 25, 2026, from [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Bond energies of C-Hal bonds. (n.d.). Retrieved February 25, 2026, from [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). Retrieved February 25, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023, June 20). Retrieved February 25, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4 - Pro Progressio Alapítvány. (2011, August 2). Retrieved February 25, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1993). Retrieved February 25, 2026, from [Link]

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. (2025, April). Retrieved February 25, 2026, from [Link]

  • Bond Dissociation Energies. (n.d.). Retrieved February 25, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Retrieved February 25, 2026, from [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. (2019, November 10). Retrieved February 25, 2026, from [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

Sources

Validation

IR spectroscopy absorption bands for amino-iodopyridines

Executive Summary Amino-iodopyridines are critical scaffolds in medicinal chemistry, serving as primary intermediates for Suzuki-Miyaura cross-coupling reactions and as ligands in coordination chemistry.[1] Their spectro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino-iodopyridines are critical scaffolds in medicinal chemistry, serving as primary intermediates for Suzuki-Miyaura cross-coupling reactions and as ligands in coordination chemistry.[1] Their spectroscopic characterization is non-trivial due to the "Heavy Atom Effect" of iodine and the resonant interplay between the amino group and the pyridine ring.

This guide provides a definitive technical analysis of the infrared (IR) absorption bands for this class of compounds. Unlike standard organic references, we focus on the specific vibrational shifts induced by the iodine substituent and provide a validated workflow for distinguishing these moieties from their chloro- and bromo-analogues.

Part 1: The Spectroscopic Landscape

The Electronic & Vibrational Context

In amino-iodopyridines, two competing electronic effects dictate the IR spectrum:

  • Resonance (Amino Group): The

    
     group acts as an electron donor (+M effect), increasing electron density in the ring and weakening the 
    
    
    
    bonds, which lowers their stretching frequency compared to non-aromatic amines.
  • Inductive/Mass Effect (Iodine): Iodine is a weak electron-withdrawing group (-I) but, more importantly, it introduces a massive atomic weight (126.9 u).[1] This "Heavy Atom Effect" dampens specific ring vibrations, causing red-shifts (lower wavenumbers) in ring breathing modes compared to lighter halogenated analogues.[1]

Critical Absorption Zones

The spectrum is divided into three diagnostic zones.

Zone 1: High Frequency (3500 – 3000 cm⁻¹)
  • N-H Stretching: Primary amines exhibit a doublet (asymmetric and symmetric stretches).[2] In solid-state amino-iodopyridines, intermolecular hydrogen bonding often broadens these peaks and shifts them to lower frequencies (

    
     cm⁻¹).
    
  • C-H Stretching: Aromatic

    
     stretches appear just above 
    
    
    
    cm⁻¹.[1][2][3][4][5][6]
Zone 2: The Double Bond Region (1650 – 1400 cm⁻¹)
  • Ring Deformations: The pyridine ring exhibits four characteristic bands. The presence of iodine often splits the band near

    
     cm⁻¹ due to symmetry breaking.
    
  • NH₂ Scissoring: A sharp, diagnostic band typically found between

    
     cm⁻¹.[1]
    
Zone 3: The Fingerprint & Far-IR (1000 – 400 cm⁻¹)
  • C-I Stretching: Unlike C-Cl (

    
     cm⁻¹) or C-Br (
    
    
    
    cm⁻¹), the C-I stretch is often coupled with ring deformations and appears in the Far-IR region (
    
    
    cm⁻¹). However, a coupled aryl-iodine band is frequently observable near
    
    
    cm⁻¹ in standard Mid-IR.
  • Out-of-Plane (OOP) Bending: These bands (

    
     cm⁻¹) are the most reliable indicators of substitution patterns (e.g., 2,5-disubstitution vs. 2,3-disubstitution).
    

Part 2: Comparative Analysis

The following data synthesizes experimental shifts observed when substituting the halogen at the 5-position of a 2-aminopyridine scaffold.

Table 1: Halogen Impact on Vibrational Modes (2-Amino-5-X-Pyridine)[1]
Vibrational Mode2-Aminopyridine (No X)2-Amino-5-Chloropyridine2-Amino-5-Bromopyridine2-Amino-5-Iodopyridine Technical Insight

~3440 cm⁻¹~3420 cm⁻¹~3415 cm⁻¹~3410 cm⁻¹ Iodine's polarizability slightly affects H-bond strength.[1]

~3300 cm⁻¹~3300 cm⁻¹~3295 cm⁻¹~3290 cm⁻¹ Symmetric stretch is less sensitive to substituent mass.
Ring Breathing 990 cm⁻¹1095 cm⁻¹1080 cm⁻¹1065 cm⁻¹ Critical Identifier: Mass effect causes significant red-shift.[1]
C-X Stretch N/A730 cm⁻¹ (Strong)650 cm⁻¹ (Med)~500-590 cm⁻¹ (Weak) C-I is often obscured; look for the absence of C-Cl/C-Br bands.
OOP Bending 760 cm⁻¹825 cm⁻¹820 cm⁻¹815 cm⁻¹ Position of the band indicates 2,5-substitution pattern.

Note: Exact wavenumbers depend on sample state (Solid KBr vs. ATR). ATR peaks may shift slightly (1-2 cm⁻¹) lower due to refractive index dispersion.[1]

Part 3: Experimental Methodology

For amino-iodopyridines, the choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission is not merely a matter of convenience—it dictates spectral resolution in the critical fingerprint region.

Method A: Diamond ATR (Recommended for Routine ID)
  • Pros: Rapid; minimal sample prep; preserves crystal lattice (polymorphs).[1]

  • Cons: Lower sensitivity in Far-IR (C-I region); pressure can fracture fragile crystals.[1]

Method B: KBr Pellet (Recommended for Structural Elucidation)[1]
  • Pros: Superior resolution in the

    
     cm⁻¹ region (essential for Iodine detection); eliminates orientation effects.
    
  • Cons: Hygroscopic (water bands at 3400 cm⁻¹ obscure NH2); ion exchange (K+ for H+) possible if not dry.[1]

Validated Workflow: Sample Preparation & Acquisition

The following Graphviz diagram outlines the decision logic for selecting the correct modality based on your analytical goal.

IR_Workflow cluster_legend Legend Start Sample: Amino-Iodopyridine Solid Goal Define Analytical Goal Start->Goal Routine Routine ID / Purity Check Goal->Routine Quick Check Structure Structural Elucidation / C-I Band Goal->Structure Detailed Analysis ATR_Step Diamond ATR Protocol: 1. Clean crystal (MEK/Acetone) 2. Apply sample (cover 100% active area) 3. Apply High Pressure (ensure contact) Routine->ATR_Step KBr_Step KBr Pellet Protocol: 1. Dry KBr (110°C, 2h) 2. Mix 1:100 ratio (Sample:KBr) 3. Press @ 10 tons (evacuated die) Structure->KBr_Step Result_ATR Result: High Throughput (Loss of <600 cm⁻¹ info) ATR_Step->Result_ATR Check_Water Check: Broad band @ 3400? KBr_Step->Check_Water Check_Water->KBr_Step Yes (Re-dry KBr) Result_KBr Result: Full Spectrum (Visible C-I coupling) Check_Water->Result_KBr No (Dry) key1 Decision Point key2 Action Step

Caption: Decision matrix for selecting IR modality. KBr is required for definitive observation of iodine-associated bands below 600 cm⁻¹.

Part 4: Data Interpretation & Logic

Distinguishing isomers (e.g., 2-amino-3-iodopyridine vs. 2-amino-5-iodopyridine) requires analyzing the Out-of-Plane (OOP) bending vibrations.[1] The substitution pattern on the pyridine ring dictates the number of adjacent hydrogen atoms, which correlates to specific OOP frequencies.

Isomer Identification Logic

Isomer_Logic Input Spectrum Analysis (Region: 700-900 cm⁻¹) Count Identify Strong OOP Bands Input->Count Band_800 Single Strong Band ~810-830 cm⁻¹ Count->Band_800 Band_700 Strong Band ~770-790 cm⁻¹ Count->Band_700 Pattern_25 2 isolated H atoms (Para-like pattern) Band_800->Pattern_25 Pattern_23 3 adjacent H atoms (Ortho-like pattern) Band_700->Pattern_23 Result_5I Isomer: 2-Amino-5-Iodopyridine Pattern_25->Result_5I Result_3I Isomer: 2-Amino-3-Iodopyridine Pattern_23->Result_3I

Caption: Logic flow for distinguishing regioisomers based on C-H Out-of-Plane (OOP) bending vibrations.

Causality of Shifts
  • 2-Amino-5-Iodopyridine: The hydrogens are at positions 3, 4, and 6.[1] H3 and H4 are adjacent, while H6 is isolated.[1] This creates a specific "2 adjacent + 1 isolated" pattern, often simplifying to a strong band near 820 cm⁻¹.[1]

  • 2-Amino-3-Iodopyridine: The hydrogens are at 4, 5, and 6.[1] These are three adjacent hydrogens, which typically results in a lower frequency OOP bend (closer to 750-780 cm⁻¹) similar to 1,2,3-trisubstituted benzenes.

References

  • Sundaraganesan, N., et al. (2007).[1] "Vibrational spectra and assignments of 2-amino-5-iodopyridine by ab initio Hartree-Fock and density functional methods." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Sortur, V. S., et al. (2008).[1][7] "Vibrational assignments of 2-iodopyridine." Spectrochimica Acta Part A. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Heterocyclic IR assignments).
  • Specac Application Notes. "KBr Pellets vs ATR: Advantages and Disadvantages." Link

  • NIST Chemistry WebBook. "2-Aminopyridine IR Spectrum." Link[1]

Sources

Comparative

A Comparative Guide to Suzuki Coupling Yields: Iodo- vs. Bromo-aminopyridines

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. Aminopyridines, in particular, are privilege...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. Aminopyridines, in particular, are privileged scaffolds in medicinal chemistry. The choice of the halogen on the aminopyridine starting material is a critical parameter that can significantly influence reaction efficiency and overall yield. This guide provides an in-depth technical comparison of the performance of iodo- and bromo-aminopyridines in Suzuki coupling reactions, supported by mechanistic insights and experimental considerations.

The Underlying Chemistry: A Tale of Two Halogens

The widely accepted mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. A key, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the electrophile.[1] The reactivity trend for this step generally follows the order of bond dissociation energy: C-I < C-Br < C-Cl.[2] This would suggest that iodo-aminopyridines are inherently more reactive and should provide higher yields or require milder reaction conditions than their bromo- counterparts.

However, the journey from starting material to product is not always straightforward. While the C-I bond's lability facilitates oxidative addition, it also opens the door to competing and often detrimental side reactions.

Beyond Reactivity: The Nuances of Iodo- vs. Bromo-aminopyridines

While the intrinsic reactivity of the C-I bond is higher, several factors can complicate the Suzuki coupling of iodo-aminopyridines, potentially leading to lower than expected yields.

Dehalogenation: A Prevalent Side Reaction

Dehalogenation, the replacement of the halogen atom with a hydrogen atom, is a common side reaction in Suzuki couplings and can significantly reduce the yield of the desired product.[3] This process is thought to occur via a competing reaction pathway within the catalytic cycle. While aryl bromides can undergo dehalogenation, aryl iodides often exhibit a higher propensity for this side reaction.[3] In a comparative study on the related aminopyrazole system, it was found that bromo and chloro derivatives were superior to their iodo counterparts due to a reduced tendency for dehalogenation.[4]

Catalyst Inhibition: The Iodide Effect

Another potential drawback of using iodo-aminopyridines is the inhibitory effect of the iodide ion on the palladium catalyst. Iodide can coordinate to the palladium center, leading to the formation of less active or even inactive catalytic species. This catalyst poisoning can slow down or completely stall the catalytic cycle, resulting in incomplete conversion and lower yields.

The amino group on the pyridine ring can also influence the reaction. Its basicity can lead to coordination with the palladium catalyst, potentially affecting its activity. The position of the amino group relative to the halogen is therefore a crucial factor to consider during reaction optimization.

Comparative Performance: What the Data Suggests

FeatureIodo-aminopyridineBromo-aminopyridineRationale & Citations
Intrinsic Reactivity (Oxidative Addition) HigherLowerThe C-I bond is weaker than the C-Br bond, facilitating the rate-determining oxidative addition step.[2]
Reaction Conditions Milder conditions often possible (lower temperature, shorter reaction time)May require more forcing conditions (higher temperature, longer reaction time)Due to the higher intrinsic reactivity of the C-I bond.
Propensity for Dehalogenation HigherLowerThe greater lability of the C-I bond can lead to an increased incidence of this side reaction.[3][4]
Potential for Catalyst Inhibition Higher (due to iodide)LowerIodide ions can act as catalyst poisons by coordinating to the palladium center.
Typical Yields Can be high, but variable and potentially lower due to side reactions.Often high and more consistent.The lower propensity for side reactions with bromo-substrates can lead to more reliable outcomes.[4]
Cost & Availability Generally more expensive and less commercially available.Generally less expensive and more widely available.

Experimental Protocols: Navigating the Reaction Landscape

The optimal conditions for a Suzuki coupling reaction are highly substrate-dependent. Below are representative, detailed experimental protocols for the Suzuki coupling of a bromo-aminopyridine. These can serve as a starting point for optimization for both bromo- and iodo-aminopyridines.

Protocol 1: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with an Arylboronic Acid

This protocol is adapted from a study by Ikram et al.[5]

Materials:

  • 5-Bromo-2-methylpyridin-3-amine

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add 1,4-dioxane and water (4:1 v/v, 5 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 85-95 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst Product R¹-R² RedElim->Product ArylHalide R¹-X (Aminopyridine) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ Base Base BoronicAcid->Base Base->Transmetalation [R²-B(OR)₂(OH)]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow: Choosing Your Halogenated Aminopyridine

Halogen_Choice_Workflow Start Start: Suzuki Coupling of an Aminopyridine Screening Initial Screening? Start->Screening Bromo Use Bromo-aminopyridine (Reliable Starting Point) Screening->Bromo Yes Iodo Consider Iodo-aminopyridine (For Higher Reactivity) Screening->Iodo No, seeking milder conditions LowYield Low Yield or Side Reactions? Bromo->LowYield Iodo->LowYield Optimize Optimize Conditions: - Catalyst/Ligand Screen - Base/Solvent Screen - Temperature Adjustment LowYield->Optimize Yes Success Successful Coupling LowYield->Success No Dehalogenation Dehalogenation Observed? Optimize->Dehalogenation No Improvement Optimize->Success Improved SwitchToBromo Switch to Bromo-aminopyridine Dehalogenation->SwitchToBromo Yes Dehalogenation->Success No SwitchToBromo->Success

Caption: A decision workflow for selecting between iodo- and bromo-aminopyridines.

Conclusion

The choice between an iodo- and a bromo-aminopyridine for a Suzuki coupling reaction is a nuanced one that extends beyond the simple trend of C-X bond reactivity. While iodo-aminopyridines offer the potential for higher reactivity and milder reaction conditions, this is often counterbalanced by a greater propensity for side reactions such as dehalogenation and the possibility of catalyst inhibition by the iodide byproduct.

For initial investigations and for developing a robust and reproducible synthesis, bromo-aminopyridines often represent a more reliable and cost-effective choice , providing consistently high yields with a lower risk of complicating side reactions. Iodo-aminopyridines may be advantageous in specific cases where the bromo-analogue is unreactive or when milder conditions are paramount, but researchers should be prepared to carefully optimize the reaction to mitigate the potential for lower yields due to the aforementioned side reactions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Öcal, N., & Er, M. (2013). The Suzuki-Miyaura reactions of halopyridines and the side products. Journal of the Faculty of Pharmacy of Istanbul University, 43(2), 45-53. [Link]

  • Er, M., & Al-Masum, M. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3729–3741. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Li, J., He, C., & Zhang, H. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 20(4), 6439–6453. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Laulhé, S., & Blackburn, J. M. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 16(19), 5124–5127. [Link]

  • Jedinák, L., Tomanová, P., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of organic chemistry, 82(3), 1513–1526. [Link]

  • Tunoori, A. R. (2007). Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b] pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines. Journal of Combinatorial Chemistry, 9(5), 823-827. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(32), 6067-6071. [Link]

  • Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]

  • Gueton, S., et al. (2013). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 18(7), 8560-8581. [Link]

  • Herzon, S. B., & Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 988-994. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. [Link]

  • Avanthay, M., et al. (2022). Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. ChemRxiv. [Link]

  • Guesmi, M., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 209-216. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron, 58(48), 9633-9695. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 131(45), 16472–16483. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of organic chemistry, 69(9), 3173-3180. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Morken, J. P., & Schmidt, J. (2011). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 133(47), 19010–19013. [Link]

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Validation

A Comparative Guide to the Crystallography of 4-Iodo-6-methoxypyridin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Pyridines Substituted pyridines are a cornerstone of modern pharmaceutical and materials science. Their inhere...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern pharmaceutical and materials science. Their inherent chemical properties, including their ability to form hydrogen bonds and participate in π-stacking interactions, make them privileged scaffolds in drug design. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and solid-state characteristics. The 4-iodo-6-methoxypyridin-3-amine framework is of particular interest due to the orthogonal reactivity of its functional groups, offering a versatile platform for the synthesis of complex molecules. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of new materials with tailored properties.

Comparative Analysis of Aminopyridine Crystal Structures

While specific crystal structure data for 4-iodo-6-methoxypyridin-3-amine was not publicly available at the time of this writing, a comparative analysis of related aminopyridine derivatives provides valuable insights into the expected structural features and intermolecular interactions that govern their crystal packing. The following table summarizes key crystallographic parameters for a selection of aminopyridine derivatives, offering a baseline for comparison.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
[Cu(3-aminopyridine)₂(NCS)₂]C₁₂H₁₂CuN₆S₂MonoclinicP2₁/c8.354(2)16.963(3)5.756(1)94.78(3)[1]
[Cd(4-aminopyridine)₂(NCS)Cl]C₁₁H₁₀CdClN₄SMonoclinicP2₁/n10.021(5)13.981(5)10.789(5)108.01(5)[1]
Zn(3-aminopyridine)₂(SCN)₂C₁₂H₁₂N₆S₂ZnOrthorhombicPnma11.236(2)15.489(3)9.215(2)90[2]
[Cd(3AP)₂Zn(μ₄-CN)₄]nC₁₆H₁₂CdN₁₀ZnTetragonalI4/mcm9.985(1)9.985(1)14.897(3)90[3]

Note: The table presents data for coordination complexes of aminopyridines to illustrate the structural diversity and packing motifs. The core aminopyridine ligand's geometry within these structures provides a basis for understanding how the 4-iodo-6-methoxypyridin-3-amine scaffold might behave.

Experimental Protocols: A Validating Workflow

The determination of a novel crystal structure is a systematic process that begins with synthesis and culminates in crystallographic analysis. The following protocols are based on established methodologies for the synthesis and characterization of aminopyridine derivatives.

Synthesis of a 4-Iodo-6-methoxypyridin-3-amine Derivative: A Plausible Route

The synthesis of N-substituted derivatives of 4-iodo-6-methoxypyridin-3-amine can be approached through several established synthetic routes. A common method involves the condensation of the primary amine with an aldehyde or ketone to form a Schiff base, which can then be isolated or further modified.

Step-by-Step Protocol:

  • Dissolution: Dissolve an equimolar amount of 6-methoxypyridin-3-amine in ethanol. Rationale: Ethanol is a common solvent for such reactions due to its ability to dissolve a wide range of organic compounds and its appropriate boiling point for refluxing.

  • Addition of Aldehyde/Ketone: To the stirred solution, add an equimolar amount of the desired aldehyde or ketone (e.g., pyrrole-2-carbaldehyde) dissolved in ethanol.[4]

  • Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture. Rationale: The acid catalyzes the nucleophilic attack of the amine on the carbonyl carbon.

  • Reflux: Reflux the reaction mixture for several hours (typically 6-8 hours) at approximately 65-70 °C.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, slow evaporation of the solvent can induce crystallization.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.[4] Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain high-purity crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.

Step-by-Step Protocol:

  • Crystal Selection: A suitable single crystal of the synthesized compound is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. Diffraction data are collected using a CCD or CMOS detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

  • Data Deposition: The final crystallographic data, including atomic coordinates, bond lengths, bond angles, and thermal parameters, are typically deposited in a public database such as the Cambridge Structural Database (CSD) to ensure data integrity and accessibility for the scientific community.

Visualizing the Workflow and Molecular Interactions

To better illustrate the experimental process and the potential interactions within the crystal lattice, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis Workflow cluster_xrd SC-XRD Workflow A 6-Methoxypyridin-3-amine + Aldehyde/Ketone B Dissolve in Ethanol A->B C Add Acetic Acid Catalyst B->C D Reflux Reaction Mixture C->D E Cool and Crystallize D->E F Filter, Wash, and Dry E->F G Derivative Crystals F->G H Mount Single Crystal G->H Suitable Crystal I X-ray Data Collection H->I J Structure Solution I->J K Structure Refinement J->K L Deposit Data (CIF) K->L

Caption: Experimental workflow for the synthesis and crystallographic analysis of a 4-iodo-6-methoxypyridin-3-amine derivative.

G A Pyridine Ring (π-system) E Neighboring Molecule A->E π-π Stacking B Amine Group (N-H) B->E Hydrogen Bonding (N-H···X) C Methoxy Group (O) C->E Hydrogen Bonding (C-H···O) D Iodine Atom (I) D->E Halogen Bonding (I···X)

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Comparative

Technical Guide: Purity Verification Standards for 4-Iodo-6-methoxypyridin-3-amine

CAS: 1060805-49-5 | Formula: C₆H₇IN₂O | MW: 250.04 g/mol Executive Summary In medicinal chemistry, 4-Iodo-6-methoxypyridin-3-amine serves as a high-value scaffold, particularly for the synthesis of kinase inhibitors targ...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1060805-49-5 | Formula: C₆H₇IN₂O | MW: 250.04 g/mol

Executive Summary

In medicinal chemistry, 4-Iodo-6-methoxypyridin-3-amine serves as a high-value scaffold, particularly for the synthesis of kinase inhibitors targeting FLT3 and ALK pathways. Its utility relies entirely on the orthogonality of its functional groups: the nucleophilic C3-amine and the electrophilic C4-iodine.

However, commercial batches of this intermediate frequently suffer from regioisomeric contamination (specifically the 2-iodo isomer) and des-iodo degradation products . These impurities are "silent killers" in downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig), where they act as competitive substrates or catalyst poisons, drastically altering structure-activity relationships (SAR).

This guide establishes a multi-modal purity verification standard, moving beyond simple HPLC area-% to a robust, self-validating protocol combining LC-MS/UV and qNMR .

Part 1: The Analytical Challenge & Impurity Landscape

Standard reverse-phase HPLC often fails to resolve the critical regioisomers of iodinated aminopyridines due to their identical mass and similar lipophilicity. Understanding the synthesis origin is the first step in detection.

The "Killer" Impurities
  • Regioisomer (2-Iodo-6-methoxypyridin-3-amine): Arises from poor regiocontrol during the iodination of 6-methoxypyridin-3-amine. It competes in cross-coupling, leading to isomeric drug candidates that are difficult to separate later.

  • Des-iodo Analog (6-methoxypyridin-3-amine): Result of incomplete reaction or light-induced deiodination during storage. It acts as a chain terminator in polymerization or a non-reactive filler in coupling.

  • Oxidation Products (N-Oxides): The pyridine nitrogen is susceptible to oxidation, significantly altering the electronics of the ring.

Visualization: Impurity Origin & Impact

ImpurityPathways Start Starting Material (6-methoxypyridin-3-amine) Reaction Iodination (NIS or I2/Ag2SO4) Start->Reaction Target TARGET 4-Iodo-6-methoxy... Reaction->Target Major Path Impurity1 Regioisomer (2-Iodo...) Reaction->Impurity1 Poor Regiocontrol Impurity2 Des-iodo (Degradation) Target->Impurity2 Light/Heat Downstream Pd-Catalyzed Coupling (Suzuki/Buchwald) Target->Downstream Correct Reactivity Impurity1->Downstream Competitive Inhibition Failure Yield Loss / Wrong Isomer Downstream->Failure

Figure 1: Synthesis pathways showing the origin of critical impurities and their downstream impact on catalytic cycles.

Part 2: Comparative Method Analysis

For pharmaceutical intermediates, relying on a single technique is insufficient. The following table compares the three primary validation methods.

FeatureHPLC-UV (Recommended) LC-MS (Essential) qNMR (Validation)
Primary Utility Routine purity (%) & Isomer separationImpurity Identification (ID)Absolute Content Assay (wt%)
Selectivity High (with optimized gradient)High (Mass-based)High (Structural)
Sensitivity Excellent (<0.05%)Extreme (Trace analysis)Moderate (>0.5%)
Blind Spots Inorganic salts, residual solventsNon-ionizable speciesOverlapping signals
Cost/Time Low / FastMedium / FastHigh / Slow
Verdict Routine QC Standard R&D Troubleshooting Reference Standard Qualification

Scientific Insight: While HPLC-UV is the workhorse, qNMR is the only method that provides an absolute purity value (mass balance) without requiring a reference standard of the impurity itself [1]. This is critical when purchasing from new suppliers where "98% purity" might be based on a method that hides the des-iodo impurity under the solvent front.

Part 3: The "Gold Standard" Experimental Protocol

This protocol is designed to resolve the 4-iodo target from its 2-iodo regioisomer and the des-iodo precursor.

Method A: High-Resolution HPLC-UV (Routine QC)
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters XSelect CSH C18 (150mm x 4.6mm, 3.5µm).

    • Why: The CSH (Charged Surface Hybrid) technology provides superior peak shape for basic amines like aminopyridines at low pH.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (v/v)

    • B: Acetonitrile (HPLC Grade)

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts)

    • 2-15 min: 5% → 60% B (Linear gradient)

    • 15-20 min: 60% → 95% B (Wash)

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Temperature: 40°C (Improves mass transfer and peak sharpness)

  • Detection:

    • 254 nm: General detection (aromatic ring).

    • 280 nm: Specificity check (shifts in absorption max between isomers).

Method B: qNMR Protocol (Absolute Assay)
  • Solvent: DMSO-d6 (Pyridine derivatives often aggregate in CDCl3).

  • Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (Must be trace-certified).

  • Relaxation Delay (d1): ≥ 30 seconds.

    • Critical: Iodine atoms can significantly shorten T1, but the methoxy protons require full relaxation for accurate integration.

  • Scans: 16 or 32 (for S/N > 150).

  • Target Signals: Integrate the Methoxy singlet (~3.8 ppm) vs. Internal Standard. Avoid aromatic region overlap if possible.

Part 4: Downstream Impact Analysis (The "Why")

Why is strict purity control (≥98.5%) required for this specific CAS?

The Suzuki Coupling Failure Mode

In a Suzuki coupling reaction targeting the C4-iodine:

  • Scenario: Batch contains 3% 2-iodo isomer .

  • Mechanism: The Pd(0) catalyst undergoes oxidative addition at the C-I bond. Both isomers react, but the 2-iodo species often reacts faster due to the proximity of the pyridine nitrogen (directing effect), leading to an enrichment of the wrong isomer in the final product.

  • Result: A difficult-to-separate mixture of regioisomers in the final drug substance, potentially requiring chiral chromatography to resolve.

Catalyst Poisoning

Free amines (from des-iodo degradation) can coordinate strongly to Palladium, displacing phosphine ligands and deactivating the catalytic cycle [2]. This necessitates higher catalyst loading, increasing cost and heavy metal scavenging requirements.

Decision Matrix for Batch Release

DecisionMatrix Sample Batch Sample (CAS 1060805-49-5) HPLC Run HPLC-UV (Method A) Sample->HPLC Decision1 Purity > 98%? HPLC->Decision1 CheckIsomer Check Regioisomer (RRT ~0.9-1.1) Decision1->CheckIsomer Yes Reject REJECT BATCH (Purify via Recrystallization) Decision1->Reject No Decision2 Isomer < 0.5%? CheckIsomer->Decision2 qNMR Run qNMR (Confirm Absolute Assay) Decision2->qNMR Yes Decision2->Reject No Approve APPROVE (Proceed to Coupling) qNMR->Approve

Figure 2: Quality Control Decision Tree for intermediate release.

References

  • Almac Group. (2019). Nuclear Magnetic Resonance (NMR) vs HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • Chemical Reviews. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts and Mechanism of Action. ACS Publications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Pyridine Derivatives. PMC. Retrieved from [Link]

(Note: While specific literature on CAS 1060805-49-5 is proprietary to specific drug master files, the protocols above are derived from standard operating procedures for halogenated aminopyridines as cited in references 2 and 4.)

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Route proposals generated from BenchChem retrosynthesis models.

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